Butyric-3,3-D2 acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-CBTSVUPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Butyric-3,3-D2 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Butyric-3,3-D2 acid. Given the limited availability of data specific to this deuterated compound, information for its non-deuterated counterpart, butyric acid, is included for comparative purposes where relevant. This document also outlines general experimental protocols and analytical considerations for working with deuterated carboxylic acids.
Core Chemical Properties
This compound is an isotopically labeled form of butyric acid, a short-chain fatty acid. The presence of two deuterium atoms at the C-3 position makes it a valuable tool in metabolic research and mechanistic studies.
Quantitative Data Summary
A summary of the available quantitative data for this compound and its non-deuterated form is presented in Table 1. It is important to note that much of the detailed physical property data is only available for butyric acid.
| Property | This compound Value | Butyric Acid Value |
| Molecular Formula | C₄H₆D₂O₂ | C₄H₈O₂ |
| Molecular Weight | 90.117 g/mol [1][2] | 88.11 g/mol |
| CAS Number | 64833-96-1[1][3] | 107-92-6 |
| Appearance | Colourless liquid[1][2] | Colorless oily liquid |
| Melting Point | Data not available | -7.9 °C |
| Boiling Point | Data not available | 163.5 °C |
| Density | Data not available | 0.964 g/cm³ at 20 °C |
| pKa | Data not available | ~4.82 |
| Solubility in Water | Data not available | Miscible |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signal corresponding to the protons at the C-3 position would be absent for this compound. The adjacent C-2 and C-4 protons, which would typically show splitting from the C-3 protons in butyric acid, would exhibit a simplified splitting pattern. A ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterium atoms at the C-3 position.
¹H NMR Data for Butyric Acid (CDCl₃, 300 MHz):
-
~11.5 ppm (s, 1H): Carboxylic acid proton (-COOH)
-
~2.35 ppm (t, 2H): Protons on C-2 (-CH₂-COOH)
-
~1.65 ppm (sextet, 2H): Protons on C-3 (-CH₂-CH₂-COOH)
-
~0.95 ppm (t, 3H): Protons on C-4 (CH₃-)
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 90, reflecting the increased mass due to the two deuterium atoms. The fragmentation pattern would also differ from that of butyric acid, with fragments containing the C-3 position showing a corresponding mass shift.
Mass Spectrum Data for Butyric Acid (Electron Ionization):
-
m/z 88: Molecular ion [M]⁺
-
m/z 60: [CH₃CH₂COOH]⁺ (McLafferty rearrangement)
-
m/z 45: [COOH]⁺
-
m/z 43: [CH₃CH₂CH₂]⁺
-
m/z 29: [CH₃CH₂]⁺
Infrared (IR) Spectroscopy
The C-D stretching vibrations in this compound are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in butyric acid. The other characteristic peaks, such as the C=O stretch of the carboxylic acid, would remain largely unaffected.
IR Data for Butyric Acid (Liquid Film):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid
-
~2970, 2940, 2880 cm⁻¹: C-H stretches
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid
-
~1410 cm⁻¹: O-H bend
-
~1210 cm⁻¹: C-O stretch
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, general methods for the deuteration of carboxylic acids can be adapted.
General Synthesis Protocol for Deuterated Carboxylic Acids
One common method involves the exchange of α-protons to a carbonyl group in the presence of a strong base and a deuterium source, followed by appropriate workup. A representative protocol is outlined below.
Workflow for Synthesis of a Deuterated Carboxylic Acid
A general workflow for the synthesis of a deuterated carboxylic acid.
General Analytical Protocol
The analysis of this compound would typically involve a combination of NMR, mass spectrometry, and chromatography to confirm its identity, purity, and isotopic enrichment.
Analytical Workflow
A typical analytical workflow for the characterization of this compound.
Biological Context and Mechanism of Action
Specific studies on the biological activity and mechanism of action of this compound are not available. The biological effects of butyric acid are well-documented, and it is a key energy source for colonocytes and plays a role in modulating gene expression through the inhibition of histone deacetylases (HDACs).
The introduction of deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic processes where the cleavage of a C-H bond at the 3-position is rate-limiting. This could lead to altered pharmacokinetics and pharmacodynamics compared to the non-deuterated form.
General Workflow for Investigating Biological Activity
The following diagram illustrates a general workflow for investigating the biological activity of a deuterated compound like this compound.
A general workflow for the biological evaluation of a deuterated compound.
Conclusion
This compound is a valuable research tool, but specific data regarding its chemical and physical properties are scarce. This guide has provided an overview of its known characteristics and has used data from its non-deuterated analog, butyric acid, for comparison. The provided general experimental and analytical workflows can serve as a starting point for researchers working with this and other deuterated carboxylic acids. Further studies are needed to fully characterize this compound and to explore its potential biological activities and therapeutic applications.
References
Synthesis and Purity of Butyric-3,3-D2 Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purity analysis of Butyric-3,3-D2 acid, a deuterated isotopologue of butyric acid. The selective incorporation of deuterium at the C-3 position offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a feasible synthetic pathway, detailed experimental protocols, and comprehensive methods for assessing the chemical and isotopic purity of the final product.
Synthesis of this compound
A robust and efficient method for the synthesis of this compound involves a three-step process starting from readily available ethyl acetoacetate. The key steps are:
-
α-Deuteration of Ethyl Acetoacetate: The acidic α-protons of ethyl acetoacetate are exchanged with deuterium using deuterium oxide (D₂O) under basic or acidic catalysis.
-
Wolff-Kishner Reduction: The ketone functionality of the deuterated β-keto ester is reduced to a methylene group using hydrazine and a strong base at elevated temperatures.
-
Ester Hydrolysis: The resulting deuterated ethyl butyrate is hydrolyzed to yield the final product, this compound.
Experimental Protocols
Synthesis of Ethyl 3,3-dideuterioacetoacetate
Materials:
-
Ethyl acetoacetate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Potassium carbonate (anhydrous)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in dichloromethane, add anhydrous potassium carbonate (1.5 eq).
-
Add deuterium oxide (5.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the H/D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the singlet at approximately 3.4 ppm.
-
Upon completion, separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3,3-dideuterioacetoacetate. The product can be used in the next step without further purification.
Synthesis of Ethyl butyrate-3,3-d2
Materials:
-
Ethyl 3,3-dideuterioacetoacetate
-
Hydrazine hydrate (80%)
-
Potassium hydroxide
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3,3-dideuterioacetoacetate (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the reaction mixture to 120-130 °C for 1 hour.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate carefully by distillation to obtain ethyl butyrate-3,3-d2.
Synthesis of this compound
Materials:
-
Ethyl butyrate-3,3-d2
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve ethyl butyrate-3,3-d2 (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.
-
For higher purity, the product can be further purified by distillation.
Purity Analysis
The chemical and isotopic purity of the synthesized this compound is critical for its intended applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for comprehensive characterization.[1]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the level of isotopic enrichment.[1]
¹H NMR Spectroscopy:
-
In the ¹H NMR spectrum of this compound, the multiplet corresponding to the C-3 protons (typically around 1.64 ppm in unlabeled butyric acid) will be significantly diminished or absent.[2]
-
The signal for the C-2 protons (a triplet at ~2.31 ppm in the unlabeled compound) will appear as a singlet due to the absence of coupling with the C-3 protons.[2]
-
The terminal methyl protons (C-4) will remain as a triplet at ~0.95 ppm.[2]
-
The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).[2]
-
The isotopic purity can be estimated by comparing the integration of the residual C-3 proton signal to that of a known internal standard or other protons in the molecule.
¹³C NMR Spectroscopy:
-
The signal for the C-3 carbon (typically around 18.47 ppm in unlabeled butyric acid) will be significantly attenuated and may appear as a multiplet due to C-D coupling.[2]
-
The chemical shifts of the other carbon atoms (C-1, C-2, and C-4) will be largely unaffected.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing both the chemical purity and the isotopic distribution of the final product. For GC analysis of carboxylic acids, derivatization is often employed to improve volatility and chromatographic performance. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the carboxylic acid to its TBDMS ester.
Procedure for GC-MS Analysis (as TBDMS derivative):
-
Derivatization: To a solution of this compound in a suitable solvent (e.g., acetonitrile), add MTBSTFA and an appropriate catalyst (e.g., pyridine). Heat the mixture at 60-70 °C for 30-60 minutes.
-
GC Separation: Inject an aliquot of the derivatized sample onto a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Mass Spectrometry: The mass spectrometer will record the mass-to-charge ratio (m/z) of the eluting compounds. The mass spectrum of the TBDMS derivative of this compound will show a molecular ion peak (M+) at m/z corresponding to the deuterated compound. The isotopic enrichment can be determined by analyzing the relative intensities of the ion clusters corresponding to the unlabeled, partially deuterated, and fully deuterated species.
Data Presentation
| Parameter | Method | Expected Result |
| Chemical Purity | GC-MS | >98% |
| Isotopic Enrichment | ¹H NMR, Mass Spectrometry | >98 atom % D at C-3 |
| ¹H NMR (CDCl₃) | 400 MHz | δ ~2.3 (s, 2H), ~1.0 (t, 3H) |
| ¹³C NMR (CDCl₃) | 100 MHz | δ ~180, ~36, ~13 |
| Mass Spectrum (EI) | 70 eV | M+ at m/z = 90 (for the free acid) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for purity assessment.
References
An In-depth Technical Guide to Butyric-3,3-D2 Acid (CAS: 64833-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyric-3,3-D2 acid, a deuterated form of butyric acid, for its application in research and development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its use as a metabolic tracer and in kinetic isotope effect studies.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled version of butyric acid where two hydrogen atoms at the C-3 position are replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific investigations, particularly in mass spectrometry-based analysis.
| Property | Value | Reference |
| CAS Number | 64833-96-1 | [1] |
| Molecular Formula | C₄H₆D₂O₂ | [2] |
| Molecular Weight | 90.117 g/mol | [2] |
| Appearance | Colourless liquid | [2] |
| SMILES | [2H]C([2H])(C)CC(=O)O | [2] |
| InChI Key | FERIUCNNQQJTOY-CBTSVUPCSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common approach involves the acid-catalyzed hydrogen-deuterium exchange of a suitable precursor. Below is a generalized experimental protocol based on established methods for deuterating carboxylic acids.
Experimental Protocol: Synthesis via Acid-Catalyzed H/D Exchange
Objective: To synthesize this compound from a suitable precursor via acid-catalyzed hydrogen-deuterium exchange.
Materials:
-
Ethyl acetoacetate (or a similar precursor with activated methylene protons at the target position)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄) or other suitable acid catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Enolization and Exchange: In a round-bottom flask, dissolve ethyl acetoacetate in an excess of deuterium oxide.
-
Add a catalytic amount of deuterated sulfuric acid to the mixture.
-
Heat the mixture to reflux for several hours to facilitate the enolization and subsequent exchange of the acidic methylene protons with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the C-3 protons.
-
Saponification: After the exchange is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide in D₂O to saponify the ester to the corresponding carboxylate salt.
-
Stir the mixture at room temperature until the saponification is complete.
-
Acidification and Extraction: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the resulting deuterated butyric acid into diethyl ether using a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation to yield the crude this compound.
-
Purification and Characterization: Purify the product by distillation under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.
Synthesis workflow for this compound.
Applications in Research and Drug Development
Metabolic Tracer Studies
This compound is a valuable tool for tracing the metabolic fate of butyrate in biological systems. Its increased mass allows for its distinction from endogenous, unlabeled butyrate by mass spectrometry. This enables researchers to conduct metabolic flux analysis and investigate how butyrate is absorbed, distributed, metabolized, and utilized by cells and tissues.
Experimental Protocol: In Vivo Metabolic Tracing in a Mouse Model
Objective: To trace the in vivo metabolism of butyrate using this compound in a mouse model.
Materials:
-
This compound
-
Saline solution (for oral gavage)
-
C57BL/6 mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards (e.g., Butyric-d7 acid)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the experimental conditions for at least one week.
-
Tracer Administration: Prepare a solution of this compound in saline. Administer a single dose to the mice via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) after administration, collect blood samples from the tail vein or via cardiac puncture at the terminal time point.
-
At the final time point, euthanize the mice and harvest relevant tissues (e.g., liver, colon, adipose tissue, brain).
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Tissues: Homogenize the tissue samples in an appropriate buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction of the plasma and tissue homogenates to isolate short-chain fatty acids. Add an internal standard, such as Butyric-d7 acid, prior to extraction for accurate quantification.
-
-
LC-MS Analysis:
-
Analyze the extracted samples using a suitable LC-MS method.
-
Use a column designed for the separation of short-chain fatty acids.
-
Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of both unlabeled butyrate and this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound and its metabolites in each sample.
-
Determine the rate of appearance, disappearance, and tissue uptake of the deuterated butyrate.
-
Perform metabolic flux analysis to quantify the contribution of exogenous butyrate to various metabolic pathways.
-
Workflow for in vivo metabolic tracing.
Kinetic Isotope Effect (KIE) Studies
The replacement of hydrogen with deuterium at a reaction center can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms. The C-D bond is stronger than the C-H bond, and its cleavage requires more energy, leading to a slower reaction rate. The magnitude of the KIE can help to determine whether the C-H bond is broken in the rate-determining step of a reaction.
A study on the oxidation of deuteriated butyric acid-D7 with chromium trioxide revealed KIE values (kH/kD) between 5.7 and 7.0, indicating that the C-H bond cleavage is the rate-determining step and that quantum tunneling is not significantly involved in this specific oxidation reaction.[3]
| Temperature (°C) | kH/kD |
| 25 | ~6.5 |
| Not Specified | 5.7 - 7.0 |
Data adapted from a study on butyric acid-D7 oxidation with Cr(VI).[3]
Experimental Protocol: Determination of KIE in an Oxidation Reaction
Objective: To determine the kinetic isotope effect for the oxidation of this compound compared to unlabeled butyric acid.
Materials:
-
This compound
-
Unlabeled butyric acid
-
Oxidizing agent (e.g., potassium permanganate, chromium trioxide)
-
Spectrophotometer or other suitable analytical instrument to monitor the reaction progress
-
Thermostated water bath
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures containing a known concentration of the oxidizing agent and either unlabeled butyric acid or this compound in a suitable solvent.
-
Kinetic Measurements:
-
Initiate the reactions simultaneously in a thermostated water bath to maintain a constant temperature.
-
Monitor the progress of each reaction over time by measuring the change in absorbance of the oxidizing agent or the formation of a product using a spectrophotometer.
-
Collect data at regular time intervals until the reaction is complete.
-
-
Rate Constant Calculation:
-
Determine the initial reaction rates for both the labeled and unlabeled butyric acid from the kinetic data.
-
Calculate the rate constants (kH for unlabeled and kD for deuterated) for each reaction.
-
-
KIE Calculation:
-
Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.
-
A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the C-H bond at the 3-position is broken in the rate-determining step of the reaction.
-
References
The Gold Standard: A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of isotopically labeled internal standards (SIL-IS) in modern mass spectrometry-based quantitative analysis. From fundamental principles to practical implementation, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods. We delve into the synthesis of these crucial reagents, provide detailed experimental protocols for their application, and present a quantitative comparison illustrating their superiority over other internal standardization techniques.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This SIL-IS serves as a surrogate for the analyte of interest, experiencing the same physical and chemical variations throughout the analytical workflow, from sample preparation to detection. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, it is possible to accurately determine the concentration of the analyte, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[1]
The use of a SIL-IS is widely regarded as the gold standard for quantitative bioanalysis.[2] It provides a level of accuracy and precision that is difficult to achieve with other internal standardization methods, such as the use of a structural analog. While a structural analog may have similar chemical properties to the analyte, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.
Synthesis of Isotopically Labeled Internal Standards
The preparation of a high-quality SIL-IS is a critical first step in the development of a robust quantitative assay. The ideal SIL-IS should be of high isotopic purity and chemically stable, with the isotopic label positioned in a part of the molecule that is not susceptible to exchange. Common stable isotopes used for labeling include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).
There are two primary approaches to the synthesis of SIL-IS:
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons in the analyte molecule with deuterium atoms from a deuterated solvent. This approach is often simpler and more cost-effective than de novo synthesis but may result in incomplete labeling or labeling at positions that are susceptible to back-exchange.
-
De Novo Synthesis: This method involves the chemical synthesis of the analyte molecule using isotopically labeled starting materials. While more complex and expensive, de novo synthesis allows for precise control over the position and number of isotopic labels, resulting in a more stable and reliable internal standard.
Experimental Protocol: N-Methylation of an Amine with ¹³C-Iodomethane
This protocol provides a general procedure for the synthesis of a ¹³C-labeled internal standard via N-methylation of a primary or secondary amine using ¹³C-iodomethane.
Materials:
-
Analyte containing a primary or secondary amine functional group
-
¹³C-Iodomethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing analyte (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Addition of Labeling Reagent: Add ¹³C-iodomethane (1.1-1.5 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to yield the desired ¹³C-labeled N-methylated internal standard.
-
Characterization: Confirm the identity and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Quantitative Analysis Workflow
The following section outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using a SIL-IS and LC-MS/MS.
Logical Workflow for Quantitative Bioanalysis
Caption: A typical bioanalytical workflow for quantitative analysis using a SIL-IS.
Experimental Protocol: Determination of Rosuvastatin in Human Plasma by LC-MS/MS
This protocol describes a validated method for the quantification of rosuvastatin in human plasma using its deuterated analog, rosuvastatin-d6, as the internal standard.[3]
Materials:
-
Human plasma
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 internal standard
-
Acetonitrile, HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, analytical grade
-
Water, deionized
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of rosuvastatin and rosuvastatin-d6 in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of rosuvastatin by serial dilution of the stock solution.
-
Spike blank human plasma with the rosuvastatin working standards to create calibration standards at concentrations ranging from 0.5 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the rosuvastatin-d6 internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the rosuvastatin and rosuvastatin-d6 from the cartridge with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of rosuvastatin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosuvastatin: m/z 482.2 → 258.2
-
Rosuvastatin-d6: m/z 488.2 → 264.2
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the rosuvastatin and rosuvastatin-d6 MRM transitions.
-
Calculate the peak area ratio of rosuvastatin to rosuvastatin-d6.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of rosuvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data and Method Performance
The use of a SIL-IS significantly improves the performance of a quantitative bioanalytical method. The following tables summarize the validation parameters for the analysis of a hypothetical drug with and without a SIL-IS, demonstrating the clear advantages of the isotope dilution approach.
Method Validation Parameters: With and Without SIL-IS
| Parameter | Method with Analog IS | Method with SIL-IS | FDA/EMA Acceptance Criteria |
| Linearity (r²) | 0.995 | > 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | -10.5% to +8.2% | -4.5% to +2.8% | ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| - Intra-day | < 12.5% | < 5.8% | ≤15% (≤20% at LLOQ) |
| - Inter-day | < 14.8% | < 6.5% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | 18.2% | 3.5% | ≤15% |
| Recovery (%CV) | 15.7% | 4.2% | Consistent, precise, and reproducible |
Impact of SIL-IS on Accuracy and Precision
The data clearly demonstrates that the method employing a SIL-IS exhibits superior linearity, a lower LLOQ, and significantly better accuracy and precision compared to the method using a structural analog as the internal standard. The most notable improvement is seen in the matrix effect, where the use of a SIL-IS effectively compensates for ion suppression or enhancement, resulting in a much lower coefficient of variation.
Signaling Pathway and Workflow Visualization
The principles of isotope dilution are not limited to small molecule analysis and are extensively used in quantitative proteomics. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of protein expression levels. In a SILAC experiment, two populations of cells are grown in culture media that are identical except for the inclusion of either a "light" or "heavy" form of an essential amino acid (e.g., ¹²C₆-arginine vs. ¹³C₆-arginine). The "heavy" amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The ratio of the peak intensities of the "heavy" and "light" peptide pairs provides a direct measure of the relative abundance of the corresponding protein in the two cell populations.
SILAC Workflow for Quantitative Proteomics
Caption: A simplified workflow for quantitative proteomics using SILAC.
Conclusion
Isotopically labeled internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of robustness and reliability that is unmatched by other internal standardization techniques. While the initial investment in the synthesis or purchase of a SIL-IS may be higher, the long-term benefits in terms of data quality, method ruggedness, and compliance with regulatory guidelines make them a cost-effective and scientifically sound choice for any quantitative mass spectrometry application. As the demand for high-quality quantitative data in drug development, clinical diagnostics, and other scientific disciplines continues to grow, the importance of isotopically labeled internal standards will only become more pronounced.
References
The Metabolic Journey of Butyric-3,3-D2 Acid In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyric acid, a short-chain fatty acid predominantly produced by the gut microbiota, is a crucial energy source for colonocytes and a modulator of various cellular processes. The use of isotopically labeled analogs, such as Butyric-3,3-D2 acid, provides a powerful tool to trace its metabolic fate in vivo. While direct in vivo studies on this compound are not extensively documented in publicly available literature, its metabolic pathway can be inferred with high confidence from the well-established metabolism of unlabeled butyrate and other isotopic tracers. This technical guide synthesizes the expected absorption, distribution, metabolism, and excretion (ADME) of this compound, details relevant experimental protocols, and presents key data and metabolic pathways in a clear, structured format for researchers.
Introduction to this compound as a Metabolic Tracer
This compound is a stable isotope-labeled version of butyric acid where two hydrogen atoms on the third carbon (C-3) are replaced with deuterium. This labeling makes it distinguishable from endogenous butyrate by mass spectrometry, allowing for its use as a tracer in metabolic studies[1]. The primary application of such a tracer is to quantitatively follow the metabolic pathways of butyrate without the use of radioactive isotopes[2]. It is commercially available for research purposes[1][3].
Predicted Metabolic Fate: Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of this compound is expected to mirror that of unlabeled butyrate, with potential minor variations in reaction kinetics due to the kinetic isotope effect of the deuterium substitution.
Absorption
Following oral administration, butyrate is rapidly absorbed from the gastrointestinal tract, primarily in the colon and to a lesser extent in the small intestine[4]. Absorption occurs via both passive diffusion and carrier-mediated transport[4].
Distribution
After absorption, a significant portion of butyrate is metabolized by colonocytes. The remainder enters the portal circulation and is transported to the liver, which is the primary site of its metabolism[4]. Consequently, systemic plasma concentrations of butyrate are generally low[4]. Pharmacokinetic studies in animals and humans have shown a very short half-life for butyrate, often less than 5 minutes in mice and rabbits, and an initial rapid elimination phase in humans[5][6][7].
Metabolism
The principal metabolic pathway for butyrate is mitochondrial β-oxidation, where it is converted into acetyl-CoA[8]. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other molecules like fatty acids and cholesterol[4]. For this compound, the deuterium atoms at the C-3 position would be retained through the initial steps of β-oxidation, leading to deuterated metabolites.
The inferred metabolic pathway is as follows:
-
Activation: this compound is activated to Butyryl-3,3-D2-CoA.
-
Oxidation: Butyryl-3,3-D2-CoA is oxidized to Crotonyl-3-D2-CoA. This step involves the removal of a deuterium and a hydrogen atom from C-2 and C-3.
-
Hydration: Crotonyl-3-D2-CoA is hydrated to 3-Hydroxybutyryl-3-D2-CoA.
-
Oxidation: 3-Hydroxybutyryl-3-D2-CoA is oxidized to Acetoacetyl-3-D2-CoA.
-
Thiolysis: Acetoacetyl-3-D2-CoA is cleaved to yield one molecule of Acetyl-CoA and one molecule of Acetyl-D2-CoA.
The resulting Acetyl-D2-CoA can then be traced through various downstream metabolic pathways.
Excretion
A small fraction of unmetabolized butyrate may be excreted in the urine and feces[4]. The carbon backbone, following metabolism to CO2, can be excreted via the lungs[4].
Quantitative Data
| Parameter | Animal Model | Administration Route | Value | Reference |
| Half-life (t½) | Mice, Rabbits | Intravenous | < 5 minutes | [5][6] |
| Humans | Intravenous | 0.5 min (initial), 13.7 min (terminal) | [5][6] | |
| Cmax (Sodium Butyrate) | Humans | Oral | 2.51 ± 4.13 µg/mL | [9] |
| Tmax (Sodium Butyrate) | Humans | Oral | 22.5 ± 7.91 min | [9] |
| AUC0-210 (Sodium Butyrate) | Humans | Oral | 144 ± 214 µg/mL/min | [9] |
Table 1: Pharmacokinetic parameters of butyrate from in vivo studies. These values are for unlabeled butyrate and serve as an estimation for this compound.
Experimental Protocols
The following are detailed methodologies that would be employed in a typical in vivo study of this compound metabolism.
Animal Studies
-
Animal Model: Male C57BL/6J mice are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via oral gavage or intraperitoneal injection. Dosing would be determined based on the specific research question, with typical doses for butyrate ranging from 100 mg/kg to 1 g/kg[10][11].
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Tissues (e.g., liver, colon, brain) are harvested at the end of the study. Urine and feces can be collected using metabolic cages. All samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Analytical Methodology: GC-MS/MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the quantification of short-chain fatty acids and their deuterated analogs.
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated using a cold organic solvent (e.g., acetonitrile). The supernatant is collected and dried.
-
Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation.
-
Derivatization (for GC-MS): Due to the volatility of short-chain fatty acids, derivatization is often necessary to improve chromatographic properties and sensitivity. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methylbenzylamine[12].
-
Direct Analysis (for LC-MS/MS): Recent advances allow for the direct analysis of underivatized short-chain fatty acids, simplifying sample preparation[13][14].
-
-
Instrumentation and Conditions (Example):
-
GC-MS/MS: A gas chromatograph coupled to a tandem mass spectrometer. A suitable column (e.g., a fused-silica capillary column) is used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of this compound and its metabolites.
-
LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer. A C18 or a specialized column is used for separation. The mobile phase typically consists of a mixture of water and an organic solvent with a modifier (e.g., formic acid). The mass spectrometer is operated in MRM mode.
-
-
Quantification: Quantification is achieved by creating a calibration curve using known concentrations of this compound standards. A stable isotope-labeled internal standard with a different mass (e.g., Butyric-d7 acid) is typically used to correct for matrix effects and variations in sample processing[15][16].
Visualization of Pathways and Workflows
Inferred Metabolic Pathway of this compound
Caption: Inferred β-oxidation pathway of this compound.
Experimental Workflow for In Vivo Analysis
Caption: General experimental workflow for metabolic studies.
Signaling Pathways Influenced by Butyrate Metabolism
The metabolic products of this compound, particularly acetyl-CoA and acetyl-D2-CoA, are expected to influence the same signaling pathways as endogenous butyrate. Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, butyrate can act as a signaling molecule through G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, influencing various cellular responses.
Caption: Major signaling pathways affected by butyrate.
Conclusion
This compound serves as a valuable, non-radioactive tracer for elucidating the in vivo metabolic fate of butyrate. While direct experimental data for this specific isotopologue is sparse, its metabolic pathway and pharmacokinetic profile can be reliably inferred from the extensive research on unlabeled butyrate. The primary metabolic route is β-oxidation to deuterated acetyl-CoA, which can then participate in central carbon metabolism. The analytical methods for its quantification are well-established, primarily relying on GC-MS/MS and LC-MS/MS. This guide provides a foundational understanding for researchers and professionals in drug development to design and interpret in vivo studies utilizing this compound to investigate the multifaceted roles of butyrate in health and disease.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 64833-96-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Could the use of butyric acid have a positive effect on microbiota and treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 10. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buytric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1508-5 [isotope.com]
- 16. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Navigating the Stability and Storage of Butyric-3,3-D2 Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Butyric-3,3-D2 acid, a deuterated isotopologue of the short-chain fatty acid, butyric acid. Understanding the stability profile of this compound is critical for its application in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This document outlines the factors influencing its stability, provides recommended storage conditions, and details experimental protocols for its analysis.
Core Stability Profile
Butyric acid and its deuterated analogues are generally stable compounds when stored under appropriate conditions. However, their stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific long-term stability data for this compound is not extensively published, data from studies on butyric acid and its salts provide valuable insights into its stability characteristics.
A study on a solution of butyric acid demonstrated its stability over a 24-hour period at 30°C, with a relative standard deviation (RSD) of the peak area measured by HPLC being only 0.60%, indicating no significant degradation.[1][2] Another study on calcium butyrate also confirmed its stability in standard solutions stored at room temperature (24 ± 1 °C) for 48 hours.[3] For long-term storage, sodium butyrate, a salt of butyric acid, has been shown to be stable for at least two years when stored at room temperature as a crystalline solid.[4]
Table 1: Summary of Butyric Acid Stability Data
| Compound | Condition | Duration | Method | Result | Reference |
| Butyric Acid | 30°C in solution | 24 hours | HPLC | RSD = 0.60% | [1][2] |
| Calcium Butyrate | Room Temperature (24 ± 1°C) in solution | 48 hours | HPLC | Stable | [3] |
| Sodium Butyrate | Room Temperature (as solid) | ≥ 2 years | - | Stable | [4] |
Factors Influencing Stability
Several environmental factors can impact the chemical stability of this compound. Understanding these factors is crucial for maintaining the integrity of the compound during storage and handling.
-
Temperature: Elevated temperatures can promote the thermal decomposition of butyric acid.[5] While it exhibits good stability at ambient and refrigerated temperatures, it is advisable to avoid prolonged exposure to high temperatures.
-
pH: The stability of butyric acid is pH-dependent. It is generally stable in neutral to slightly acidic conditions.[5] However, in highly alkaline or strongly acidic conditions, it may be susceptible to degradation.[5] For instance, the production of butyric acid in fermentation processes is often optimized within a specific pH range, typically around 6.0-7.0, to ensure its stability and yield.[6][7]
-
Light: Exposure to light, particularly UV light, can potentially induce photodegradation.[5] Therefore, it is recommended to store the compound in light-resistant containers.
-
Oxidation: Although not extensively documented for butyric acid itself, oxidative degradation is a common pathway for many organic molecules. The presence of oxidizing agents could potentially lead to the degradation of this compound.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on general chemical safety guidelines and information for butyric acid:
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place. Refrigeration (2-8°C) is recommended for long-term storage. | To minimize the risk of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation. |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass vials). | To prevent exposure to moisture and light. |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Butyric acid is corrosive and has a strong, unpleasant odor. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a comprehensive stability-indicating method should be developed and validated. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques for the analysis of butyric acid.
HPLC Method for Butyric Acid Analysis
This protocol is based on a validated method for the determination of butyric acid.[1][2]
Objective: To quantify the concentration of this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid solution (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 206 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
dot
Caption: Workflow for Forced Degradation Studies.
Procedure:
-
Acidic Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes).[8]
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes).[8]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]
Samples from each stress condition should be analyzed using the validated HPLC method to assess the extent of degradation and to identify any degradation products.
Long-Term and Accelerated Stability Studies
To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted on at least three primary batches of this compound packaged in the proposed container closure system.
dot
Caption: General Design of a Stability Study.
Procedure:
-
Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.
Conclusion
This compound is a stable molecule when handled and stored under appropriate conditions. By controlling temperature, pH, and exposure to light, researchers and drug development professionals can ensure the integrity and quality of this important deuterated compound. The implementation of robust stability testing protocols, as outlined in this guide, is essential for regulatory compliance and for generating reliable scientific data. While the provided information is based on the available literature for butyric acid and its salts, specific stability studies on this compound are recommended to establish its definitive stability profile.
References
- 1. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 2. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions - Nanjing Chemical Material Corp. [njchm.com]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. Batch and fed-batch production of butyric acid by Clostridium butyricum ZJUCB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmatutor.org [pharmatutor.org]
Applications of Deuterated Short-Chain Fatty Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated short-chain fatty acids (SCFAs) in scientific research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, these modified molecules offer unique advantages for metabolic tracing, quantitative analysis, and enhancing the pharmacokinetic properties of therapeutic agents. This document details the core applications, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to Deuterated Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fibers.[1][2][3] They play a crucial role in host physiology, acting as an energy source for colonocytes, and influencing various signaling pathways involved in metabolism, immunity, and cell proliferation.[1][2][3][4] Deuteration, the substitution of hydrogen with its stable isotope deuterium, creates a stronger carbon-deuterium bond. This modification does not alter the fundamental chemical properties of the SCFA but provides a powerful tool for researchers due to the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of this bond.[5][6][7] This unique characteristic underpins the diverse applications of deuterated SCFAs.
Core Applications
The applications of deuterated SCFAs can be broadly categorized into three main areas: analytical chemistry, metabolic research, and drug development.
Analytical Internal Standards
Deuterated SCFAs are widely used as internal standards in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of their non-deuterated counterparts in complex biological matrices like plasma, feces, and tissue samples.[8] The key advantage is that deuterated standards co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively correcting for variations during sample preparation and analysis.[8][9]
Metabolic Tracing and Flux Analysis
Stable isotope tracing using deuterated or ¹³C-labeled SCFAs is a powerful technique to elucidate their metabolic fate in vivo and in vitro.[10][11][12][13] By administering a labeled SCFA, researchers can track the incorporation of its atoms into various downstream metabolites, providing insights into metabolic pathways and flux rates.[10][13] A significant application in this area is studying the contribution of gut microbiota-derived SCFAs to host energy metabolism and epigenetic modifications.[10] For instance, studies have used labeled butyrate to demonstrate its role as a carbon source for histone acetylation in colonocytes.[10]
Drug Development and Pharmacokinetics
In drug development, deuteration is a strategy to improve the pharmacokinetic profile of a drug by increasing its metabolic stability.[5][6][14][15][16] By strategically replacing hydrogens at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be reduced, leading to a longer half-life, increased drug exposure, and potentially a reduced dosing frequency.[5][6][14] While this application is more established for complex drug molecules, the principle extends to SCFA-based therapeutics, where enhancing their stability and bioavailability is desirable. For example, a deuterated analog of phenylbutyric acid has shown enhanced apoptosis induction and inhibition of colon cancer cell proliferation compared to its non-deuterated counterpart.[14]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing deuterated SCFAs, providing a comparative overview of their analytical performance and metabolic parameters.
Table 1: Analytical Performance of Deuterated SCFAs as Internal Standards
| Analytical Method | Matrix | Deuterated Standard(s) Used | Linearity (R²) | Recovery (%) | Reproducibility (RSD) | Reference |
| GC-MS | Plasma, Feces, Cecum, Liver, Adipose Tissue | d4-acetic acid, d6-propionic acid, d7-butyric acid | > 0.99 | 95 - 117 | 1 - 4.5% | [8] |
| LC-MS/MS | Fecal Samples | ¹³C-labeled acetate, propionate, and butyrate | > 0.995 | Not Reported | Not Reported | [9] |
| LC-MS/MS | Fecal Samples | 4-AMBA-d₅ labeled SCFAs | 0.9846 - 0.9999 | Not Reported | <17.8% (intra-day), <15.4% (inter-day) | [17] |
Table 2: Metabolic Parameters of SCFAs Determined Using Isotope Tracers
| Labeled SCFA | Model System | Key Finding | Quantitative Data | Reference |
| U-¹³C-butyrate | Caco-2 cells | Butyrate is a carbon source for histone acetylation. | Time-dependent increase in ¹³C incorporation into histone H4 acetyl groups. | [10] |
| U-¹³C-inulin (fermented to SCFAs) | Mice | Microbiota-derived metabolites contribute to host histone acetylation in vivo. | Significant incorporation of ¹³C into histone H4 acetyl groups in colonocytes. | [10] |
| [1-¹³C]acetate, [1-¹³C]propionate, [1-¹³C]butyrate | Rats (intravenous infusion) | Determination of individual SCFA turnover rates. | Specific turnover rates determined from plasma tracer dilution. | [18] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated SCFAs.
Quantification of SCFAs in Biological Samples using GC-MS with Deuterated Internal Standards
This protocol is adapted from a method for the derivatization-free quantification of SCFAs.[8]
1. Sample Preparation:
-
Weigh 30 mg of tissue or pipette 30 µL of plasma.
-
Add 293.75 µL of ethanol and 6.25 µL of a deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid, d7-butyric acid at a final concentration of 500 mg/L each).
-
Homogenize the mixture and centrifuge to pellet proteins and debris.
-
Transfer the supernatant to a new tube.
-
Concentrate the extract by alkaline vacuum centrifugation.
2. GC-MS Analysis:
-
Re-suspend the dried extract in a suitable solvent.
-
Acidify the sample with succinic acid to volatilize the SCFAs.
-
Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Operate the MS in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the native and deuterated SCFAs.
3. Data Analysis:
-
Generate external calibration curves using known concentrations of SCFA standards and a fixed concentration of the deuterated internal standards.
-
Calculate the concentration of each SCFA in the sample by comparing the peak area ratio of the native SCFA to its corresponding deuterated internal standard against the calibration curve.
Stable Isotope Tracing of SCFA Metabolism in Cell Culture
This protocol outlines a general approach for tracing the metabolic fate of labeled SCFAs in cultured cells.[10][19]
1. Cell Culture and Labeling:
-
Culture cells (e.g., Caco-2) to the desired confluency.
-
Replace the standard culture medium with a medium containing the stable isotope-labeled SCFA (e.g., U-¹³C-butyrate at 1 mM).
-
Incubate the cells for various time points to allow for the uptake and metabolism of the labeled substrate.
2. Metabolite Extraction:
-
At each time point, wash the cells with ice-cold saline to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the mass shifts corresponding to the incorporation of the stable isotope into downstream metabolites (e.g., acetyl-CoA, histone acetyl groups).
4. Data Analysis:
-
Determine the fractional enrichment of the label in different metabolites over time to understand the kinetics and contribution of the SCFA to specific metabolic pathways.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of deuterated SCFAs.
Caption: Metabolic fate and signaling of SCFAs in colonocytes.
Caption: Workflow for SCFA quantification by GC-MS.
Caption: Butyrate-mediated HDAC inhibition pathway.
Conclusion and Future Directions
Deuterated short-chain fatty acids are indispensable tools in modern biological and pharmaceutical research. Their application as internal standards has significantly improved the accuracy and reliability of SCFA quantification. As metabolic tracers, they provide unparalleled insights into the complex interplay between the gut microbiota and host metabolism. Furthermore, the principles of deuteration for enhancing drug stability open up new avenues for the development of SCFA-based therapeutics with improved pharmacokinetic profiles. Future research will likely focus on expanding the repertoire of deuterated SCFAs, developing more sensitive analytical methods, and exploring their therapeutic potential in a wider range of diseases, including metabolic disorders, inflammatory conditions, and cancer.
References
- 1. Short chain fatty acids in human gut and metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Metabolic interplay of SCFA’s in the gut and oral microbiome: a link to health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence, absorption and metabolism of short chain fatty acids in the digestive tract of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 14. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]
- 15. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. salamandra.net [salamandra.net]
- 17. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Butyric-3,3-D2 Acid in Gut Microbiome Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrate, a four-carbon short-chain fatty acid (SCFA), is a critical metabolite produced by the microbial fermentation of dietary fibers in the colon. It serves as the primary energy source for colonocytes, regulates intestinal homeostasis, and modulates the host immune system.[1][2] Given its profound impact on gut health, understanding the dynamics of butyrate production, absorption, and metabolism is paramount. Stable isotope labeling, a powerful technique for tracing metabolic pathways, employs non-radioactive isotopes to follow the fate of molecules within a biological system.[3][4] Butyric-3,3-D2 acid is a deuterated form of butyric acid where two hydrogen atoms are replaced by deuterium.[5] This isotopic labeling allows it to be used as a metabolic tracer, enabling researchers to distinguish it from the naturally abundant, unlabeled butyrate and thereby unravel the complex interplay between diet, the microbiome, and host physiology.[5]
This technical guide provides an in-depth overview of the application of this compound in gut microbiome research, detailing its use in tracing metabolic pathways, quantifying production and consumption rates, and elucidating its role in host-microbe interactions.
Core Concepts: Butyrate in the Gut Ecosystem
The gut microbiota, particularly bacteria from the Firmicutes phylum such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species, are the primary producers of butyrate.[6][7] They ferment complex carbohydrates that escape digestion in the upper gastrointestinal tract into SCFAs. The main metabolic route for butyrate synthesis is the butyryl-CoA:acetate CoA-transferase pathway.[6][7]
Once produced, butyrate exerts a wide range of biological effects:
-
Energy Source: It provides 60-70% of the energy required by colonocytes.[1]
-
Gut Barrier Integrity: Butyrate enhances the intestinal barrier by promoting the assembly of tight junction proteins.[1][2]
-
Immunomodulation: It has potent anti-inflammatory properties, partly by suppressing the NF-κB signaling pathway and promoting the differentiation of regulatory T cells (Tregs).[1][8][9]
-
Epigenetic Regulation: Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent regulation of gene expression.[2][8][10]
-
Cellular Signaling: It can also act as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A.[10][11]
Applications of this compound in Metabolic Tracing
The use of deuterated butyrate allows for precise tracking and quantification of its metabolic fate without the hazards associated with radioactive isotopes. The key analytical technique is mass spectrometry (GC-MS or LC-MS/MS), which can differentiate molecules based on their mass-to-charge ratio, easily distinguishing the heavier deuterated butyrate from its endogenous counterpart.[5]
Key Research Applications:
-
Tracing Butyrate Absorption and Metabolism: By administering this compound orally or rectally to animal models, researchers can trace its absorption by colonocytes, its entry into the portal vein, and its subsequent metabolism in the liver and peripheral tissues.[5] This helps to quantify the contribution of gut-derived butyrate to systemic SCFA pools.
-
Quantifying Butyrate Turnover: Isotope dilution is a fundamental principle used to measure the production and consumption (turnover) rate of a metabolite.[5] By introducing a known amount of this compound and measuring the ratio of labeled to unlabeled butyrate over time, the endogenous production rate can be calculated.
-
Elucidating Host-Microbe Metabolic Crosstalk: Stable isotope tracing has demonstrated that carbon from butyrate is incorporated into host molecules. For instance, studies have shown that butyrate is oxidized to acetyl-CoA, which is then used for histone acetylation in gut epithelial cells, directly linking microbial metabolism of dietary fiber to host epigenetic regulation.[12]
-
Investigating Disease Pathophysiology: In models of inflammatory bowel disease (IBD), where butyrate metabolism is often impaired, this compound can be used to pinpoint alterations in butyrate uptake and utilization by inflamed tissues.[1][13]
Quantitative Data Presentation
The following tables represent the types of quantitative data that can be generated from studies using deuterated butyrate and other stable isotope-labeled SCFAs.
Table 1: Illustrative Isotopic Enrichment of Butyrate in Various Tissues Following Oral Gavage of this compound in a Murine Model.
| Tissue/Sample | Time Point (Hours) | Labeled Butyrate (D2) Concentration (µM) | Unlabeled Butyrate (D0) Concentration (µM) | Isotopic Enrichment (%) |
| Cecal Content | 1 | 150.5 | 1250.0 | 10.7 |
| 4 | 85.2 | 1100.0 | 7.2 | |
| Colon Tissue | 1 | 25.8 | 250.6 | 9.3 |
| 4 | 15.1 | 230.4 | 6.1 | |
| Portal Vein Plasma | 1 | 5.6 | 45.3 | 11.0 |
| 4 | 2.1 | 40.1 | 5.0 | |
| Liver Tissue | 1 | 2.3 | 15.7 | 12.8 |
| 4 | 0.9 | 14.2 | 6.0 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Typical LC-MS/MS Method Validation Parameters for SCFA Quantification.
| Parameter | Acetate | Propionate | Butyrate |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Detection (LLOD) | 40 nM | 40 nM | 40 nM |
| Lower Limit of Quantification (LLOQ) | 0.31 µM | 0.16 µM | 0.16 µM |
| Intra-day Precision (RSD%) | < 3% | < 3% | < 3% |
| Inter-day Precision (RSD%) | < 3% | < 3% | < 3% |
| Accuracy Error (%) | < 10% | < 10% | < 10% |
Data adapted from SQUAD methodology for absolute quantification of SCFAs.[14][15]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for in vivo studies using this compound.
Protocol 1: In Vivo Administration and Sample Collection
-
Animal Model: Specific pathogen-free (SPF) or germ-free mice are commonly used.
-
Acclimation: Animals are acclimated for at least one week under standard housing conditions.
-
Tracer Administration: this compound is typically dissolved in a vehicle (e.g., sterile water or saline).
-
Oral Gavage: A single bolus dose (e.g., 50-100 mg/kg body weight) is administered directly into the stomach.
-
Rectal Administration: For targeted delivery to the distal colon, a solution can be administered via a catheter.
-
Dietary Incorporation: For long-term studies, the labeled acid can be mixed into the animal chow.
-
-
Time-Course Sampling: Animals are euthanized at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h).
-
Sample Collection:
-
Blood: Collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.
-
Intestinal Contents: Cecal and colonic contents are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tissues: Colon, liver, and other tissues of interest are excised, rinsed with cold PBS, snap-frozen, and stored at -80°C.
-
Protocol 2: SCFA Extraction and Derivatization for LC-MS/MS Analysis
This protocol is based on established methods for SCFA quantification.[14][15][16][17]
-
Sample Homogenization:
-
Fecal/cecal samples (~50 mg) are homogenized in a suitable buffer (e.g., PBS with internal standards) using a bead beater.
-
Tissues are homogenized in a similar manner.
-
-
Protein Precipitation: An equal volume of cold acetonitrile is added to plasma or homogenized tissue samples to precipitate proteins. Samples are vortexed and centrifuged at high speed (e.g., 14,000 x g for 10 min at 4°C).
-
Supernatant Collection: The supernatant containing the SCFAs is carefully transferred to a new tube.
-
Derivatization (Essential for Reverse-Phase LC): SCFAs are often derivatized to improve their chromatographic retention and ionization efficiency. A common method uses 3-nitrophenylhydrazine (3-NPH).
-
The supernatant is dried down under a stream of nitrogen.
-
The dried extract is reconstituted in a solution containing 3-NPH and a carbodiimide catalyst like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
-
The reaction is allowed to proceed at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.
-
-
Sample Preparation for Injection: The derivatized sample is diluted in a suitable solvent (e.g., 50:50 water:acetonitrile) and transferred to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Mass Spectrometry Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Derivatized SCFAs are separated on a reverse-phase C18 column.
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used for 3-NPH derivatives.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the unlabeled (D0) and labeled (D2) butyrate derivatives, as well as for other SCFAs and internal standards.
-
-
Quantification: The concentration of labeled and unlabeled butyrate is determined by comparing the peak areas to a standard curve generated with known concentrations of derivatized standards. Isotopic enrichment is calculated as the ratio of the labeled analyte to the total (labeled + unlabeled) analyte pool.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified pathway of microbial butyrate synthesis from dietary fiber.
Caption: Key signaling pathways influenced by butyrate within an intestinal epithelial cell.
Caption: A typical experimental workflow for a stable isotope tracing study.
Conclusion
This compound is an invaluable tool in gut microbiome research, providing a safe and precise method to probe the intricate dynamics of butyrate metabolism.[5] Its application allows researchers to move beyond static measurements of metabolite concentrations and gain a functional understanding of the metabolic contributions of the microbiota to host physiology. By enabling the quantification of butyrate flux and the tracing of its metabolic fate, this approach offers critical insights into the mechanisms underpinning gut health and diseases such as IBD and metabolic syndrome. Future applications in preclinical and clinical settings will continue to refine our understanding of host-microbe interactions, paving the way for targeted therapeutic strategies and personalized nutrition aimed at modulating the gut microbiome for improved health outcomes.
References
- 1. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]
- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butyric acid - d2 | 99200-79-0 | Benchchem [benchchem.com]
- 6. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative method for intestinal short chain fatty acids based on stable isotope labeling combined with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Short-Chain Fatty Acids in Biological Samples Using Butyric-3,3-D2 Acid as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Short-chain fatty acids (SCFAs) are key microbial metabolites that play a crucial role in host-microbiome interactions and are implicated in various physiological and pathological processes. Accurate quantification of SCFAs in complex biological matrices is essential for understanding their biological functions. This application note provides a detailed protocol for the quantification of major SCFAs, including acetic acid, propionic acid, and butyric acid, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Butyric-3,3-D2 acid as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Introduction
Short-chain fatty acids are saturated aliphatic organic acids with one to six carbons. The most abundant SCFAs in the gut are acetic acid (C2), propionic acid (C3), and butyric acid (C4), produced by the fermentation of dietary fibers by the gut microbiota.[1][2] These molecules act as signaling molecules and energy sources for the host, influencing various processes such as gut health, immune function, and metabolism.[2][3] Given their significance, robust and reliable methods for SCFA quantification are in high demand in academic research and drug development.
The analysis of SCFAs is challenging due to their high volatility and hydrophilicity.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for SCFA analysis, often requiring a derivatization step to improve chromatographic separation and detection.[4][6][7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the analyte of interest throughout the entire analytical process, from extraction to detection.[5][8]
This application note details a validated GC-MS method for the quantification of SCFAs in biological samples like plasma and feces, employing this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for SCFA quantification is depicted below. This process includes sample preparation, derivatization, GC-MS analysis, and data processing.
Detailed Experimental Protocol
This protocol is adapted for the analysis of SCFAs in plasma and fecal samples.
Materials and Reagents
-
SCFA standards (Acetic acid, Propionic acid, Butyric acid)
-
This compound (Internal Standard)
-
Methyl-tert-butyl ether (MTBE)[6]
-
Hydrochloric acid (HCl)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)[7]
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ultrapure water
Sample Preparation
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard spiking solution containing this compound.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with HCl to a pH of approximately 2.
-
Perform liquid-liquid extraction by adding 500 µL of MTBE. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
Fecal Samples:
-
Weigh approximately 50 mg of frozen fecal sample.
-
Add 500 µL of ice-cold ultrapure water and homogenize thoroughly.
-
Add 10 µL of the internal standard spiking solution (this compound).
-
Acidify the homogenate with HCl to a pH of approximately 2.
-
Proceed with the liquid-liquid extraction as described for plasma samples (steps 8-10).
Derivatization
-
To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Seal the vials and incubate at 60°C for 30 minutes.[7]
-
After incubation, cool the samples to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent[4]
-
Column: DB-WAX or similar polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Parameters for SCFA Analysis
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|
| Acetic acid-TBDMS | 117 | 131 |
| Propionic acid-TBDMS | 131 | 145 |
| Butyric acid-TBDMS | 145 | 159 |
| This compound-TBDMS | 147 | 161 |
Quantitative Data
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the specified concentration range.
Table 2: Calibration Curve and Performance Data
| Analyte | Concentration Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) |
|---|---|---|---|---|---|
| Acetic Acid | 1 - 1000 | > 0.998 | 0.5 | 1.5 | 92 - 105 |
| Propionic Acid | 0.5 - 500 | > 0.999 | 0.2 | 0.6 | 95 - 108 |
| Butyric Acid | 0.5 - 500 | > 0.999 | 0.2 | 0.6 | 94 - 106 |
Data presented are representative and may vary depending on the specific matrix and instrumentation. Recovery rates are consistently high, demonstrating the effectiveness of the extraction procedure.[5][8]
SCFA Signaling Pathway
SCFAs exert their biological effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).
Conclusion
The GC-MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate platform for the quantification of short-chain fatty acids in various biological matrices. This protocol is well-suited for researchers and scientists in academia and the pharmaceutical industry who are investigating the role of the gut microbiome and its metabolites in health and disease. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring high-quality, reproducible data.
References
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. Short-Chain Fatty Acids—A Product of the Microbiome and Its Participation in Two-Way Communication on the Microbiome-Host Mammal Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Butyrate Using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Introduction
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, plays a crucial role in maintaining gut homeostasis and has systemic effects on host health. It serves as the primary energy source for colonocytes and functions as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression and various cellular processes.[1] Accurate quantification of butyrate in biological matrices is essential for researchers, scientists, and drug development professionals investigating its role in health and disease. This application note provides a detailed protocol for the analysis of butyrate by Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard for reliable quantification.
Principle
This method involves the extraction of butyrate from a biological sample, followed by derivatization to enhance its volatility and thermal stability for GC-MS analysis. A deuterated analog of butyrate (e.g., d7-butyrate) is introduced as an internal standard at the beginning of the sample preparation process. This stable isotope-labeled standard co-elutes with the endogenous butyrate but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and accurately quantify the butyrate concentration in the sample, correcting for variations in extraction efficiency and injection volume.
Data Presentation
Table 1: Summary of GC-MS Method Performance for Butyrate Quantification
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.03–0.12 µg/mL (plasma/serum) | [3][4] |
| Limit of Quantification (LOQ) | 0.2 mg/L (blood) | [5] |
| Recovery | 95–117% | [2] |
| Intra-day Precision (%RSD) | < 12% | [6] |
| Inter-day Precision (%RSD) | < 20% | [6] |
Experimental Protocols
This protocol is a composite based on established methods and can be adapted for various biological matrices such as plasma, serum, fecal extracts, and cell culture supernatants.
Materials and Reagents
-
Butyric acid standard
-
Deuterated butyric acid (e.g., Butyric acid-d7)
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Organic solvents (e.g., Methanol, Ethyl Acetate, Hexane) - HPLC or GC grade
-
Acids for sample acidification (e.g., Hydrochloric acid - HCl, Sulfuric acid - H₂SO₄)
-
Anhydrous sodium sulfate
-
GC-MS grade vials and inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation (Example for Plasma/Serum)
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of sample in a microcentrifuge tube, add a known amount of deuterated butyrate internal standard solution.
-
Acidification: Acidify the sample by adding 10 µL of 5 M HCl to protonate the butyrate, making it more extractable into an organic solvent. Vortex briefly.
-
Extraction: Add 500 µL of cold ethyl acetate. Vortex vigorously for 2 minutes to extract the butyrate.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Derivatization: Reconstitute the dried extract in 50 µL of a derivatization agent solution (e.g., MTBSTFA in a suitable solvent). Incubate at 60°C for 30 minutes.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar GC column like a wax column.[7]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/minute to 325°C
-
Hold: 10 minutes at 325°C[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Butyrate derivative (e.g., TBDMS-butyrate): Monitor characteristic ions.
-
Deuterated Butyrate derivative (e.g., d7-TBDMS-butyrate): Monitor corresponding shifted ions.
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of butyrate and a fixed concentration of the deuterated internal standard. Process these standards using the same sample preparation and derivatization procedure.
-
Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the butyrate derivative to the peak area of the deuterated internal standard derivative against the concentration of butyrate.
-
Sample Quantification: Determine the concentration of butyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of butyrate.
Caption: Butyrate's role as an HDAC inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate) in human blood with ion exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in SCFA Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fibers. These molecules are not merely metabolic byproducts but also crucial signaling molecules that play a significant role in host physiology and pathophysiology.[1][2][3][4] Accurate and robust quantification of SCFAs is paramount for understanding their role in health and disease, and for the development of novel therapeutics targeting the gut microbiome. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for SCFA quantification due to its high sensitivity, specificity, and accuracy. This application note provides detailed protocols and data for the measurement of SCFAs using IDMS.
Principles of Isotope Dilution Mass Spectrometry
IDMS is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (internal standard) to a sample. The isotopically labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.[5][6]
Experimental Protocols
The accurate quantification of SCFAs by IDMS involves several critical steps, from sample collection and preparation to derivatization and instrumental analysis. The following protocols are a synthesis of established methods.[5][6][7][8]
Sample Preparation
The choice of sample preparation protocol is dependent on the biological matrix. Here, we provide a general protocol for fecal samples, a common matrix for SCFA analysis.
Materials:
-
Fecal sample
-
Internal Standard (IS) solution: A mixture of stable isotope-labeled SCFAs (e.g., ¹³C-acetate, ¹³C-propionate, ¹³C-butyrate) in a suitable solvent (e.g., water/acetonitrile, 50:50, v/v).[5]
-
Extraction solvent: e.g., diethyl ether, isopropanol, or methanol.[6][7]
-
Acidifying agent: e.g., HCl.[7]
-
Neutralizing agent: e.g., NaOH.[7]
Procedure:
-
Homogenization: Homogenize the fecal sample in a suitable solvent (e.g., 70% isopropanol) using a bead beater.[6]
-
Aliquoting and IS Spiking: Take a precise aliquot of the homogenate and add a known amount of the internal standard mixture.[7]
-
Acidification: Acidify the sample by adding a small volume of concentrated HCl to protonate the SCFAs, making them more soluble in organic solvents.[7]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding an organic solvent like diethyl ether, followed by vigorous mixing and centrifugation to separate the organic and aqueous phases.[7]
-
Phase Transfer: Carefully transfer the organic phase containing the SCFAs to a new tube.
-
Back-Extraction (optional but recommended): To further purify the sample, add an aqueous NaOH solution to the organic phase. The SCFAs will move to the aqueous phase as salts. After centrifugation, the aqueous phase is collected.[7]
-
Final pH Adjustment: Adjust the pH of the final aqueous solution to a range of 4-7 with HCl before derivatization.[7]
Derivatization
Due to their small size and high polarity, SCFAs often exhibit poor chromatographic retention and ionization efficiency. Derivatization is a crucial step to improve their analytical properties for LC-MS analysis.[9]
Materials:
-
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution.[5][7]
-
Quenching solution: e.g., 0.1% formic acid.[7]
Procedure:
-
To the prepared sample extract, add the 3NPH and EDC solutions.[6][7]
-
Incubate the reaction mixture to allow for the derivatization of the SCFAs.
-
Quench the reaction by adding the quenching solution. The derivatized sample is now ready for LC-MS/MS analysis.[7]
An alternative derivatization agent is aniline, which also reacts with SCFAs in the presence of EDC.[5]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A gradient elution is typically employed to separate the derivatized SCFAs.[6][7]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ion mode is often used for 3NPH derivatives.[7]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
Transitions: For each SCFA and its corresponding internal standard, specific precursor-to-product ion transitions are monitored.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various studies employing IDMS for SCFA measurement. This allows for a quick comparison of the sensitivity of different methods.
| Analyte | Method | LOD | LOQ | Reference |
| Acetate | LC-MS/MS (3NPH) | 1.9 µmol/g DW | - | [6] |
| Propionate | LC-MS/MS (3NPH) | 0.20 µmol/g DW | - | [6] |
| Acetate | LC-MS/MS (Aniline) | 40 nM | 160 nM | [5] |
| Propionate | LC-MS/MS (Aniline) | 40 nM | 160-310 nM | [5] |
| Butyrate | LC-MS/MS (Aniline) | 40 nM | 160-310 nM | [5] |
| Acetic Acid | HPLC-MS-MS | 0.03 ng/mL | 0.1 ng/mL | [11] |
| Propionic Acid | HPLC-MS-MS | 0.01 ng/mL | 0.03 ng/mL | [11] |
| Butyric Acid | HPLC-MS-MS | 0.01 ng/mL | 0.03 ng/mL | [11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SCFA measurement by IDMS.
SCFA Signaling Pathways
SCFAs exert their biological effects primarily through two major signaling pathways: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1][2]
Caption: Major signaling pathways of short-chain fatty acids.
Conclusion
Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the accurate quantification of short-chain fatty acids in complex biological matrices. The detailed protocols and compiled quantitative data provided in this application note serve as a valuable resource for researchers and scientists in various fields, from basic research to drug development. The implementation of robust and validated IDMS methods will continue to advance our understanding of the critical roles SCFAs play in health and disease.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using Butyric-3,3-D2 Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Butyric-3,3-D2 acid as a stable isotope tracer in metabolic flux analysis. This tool is invaluable for elucidating the metabolic fate of butyrate, a key short-chain fatty acid (SCFA) produced by the gut microbiota, and its impact on cellular energy metabolism, lipogenesis, and epigenetic modifications.
Butyrate serves as a primary energy source for colonocytes and has been implicated in various physiological and pathological processes, including inflammatory bowel disease and cancer.[1][2] Stable isotope tracing using deuterated butyrate allows for the precise tracking of its metabolic pathways, offering insights into cellular bioenergetics and signaling.
Introduction to this compound in Metabolic Tracing
This compound is a stable isotope-labeled form of butyrate where two hydrogen atoms on the third carbon are replaced with deuterium. This labeling makes it an effective tracer for mass spectrometry-based metabolomics. When cells metabolize this compound, the deuterium label is incorporated into downstream metabolites, allowing for the qualitative and quantitative assessment of metabolic fluxes.
The primary metabolic fates of butyrate that can be traced with this molecule include:
-
β-oxidation: Butyrate is converted to acetyl-CoA in the mitochondria. The deuterium label will be present on the acetyl group of acetyl-CoA.
-
Tricarboxylic Acid (TCA) Cycle: The labeled acetyl-CoA enters the TCA cycle, leading to the incorporation of deuterium into TCA cycle intermediates such as citrate, α-ketoglutarate, and malate.
-
De Novo Fatty Acid Synthesis: Labeled acetyl-CoA can be used for the synthesis of new fatty acids, which will consequently carry the deuterium label.
-
Histone Acetylation: The acetyl group from the labeled acetyl-CoA can be transferred to histones, providing a direct link between butyrate metabolism and epigenetic regulation.[3]
Key Applications
-
Cancer Metabolism: Studying the reliance of cancer cells on different energy sources. For instance, some colon cancer cells switch from glucose to butyrate as their main fuel.[4]
-
Gastrointestinal Health: Investigating the role of microbial-derived butyrate in maintaining the integrity and function of the intestinal epithelium.[5]
-
Metabolic Diseases: Elucidating the contribution of butyrate to conditions such as obesity and type 2 diabetes.[6]
-
Drug Development: Assessing the impact of therapeutic agents on butyrate metabolism and its downstream effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a metabolic flux experiment using this compound in a cell culture model (e.g., HT29 colon cancer cells). This data is for illustrative purposes and would be generated through LC-MS/MS analysis.
Table 1: Incorporation of Deuterium from this compound into Central Carbon Metabolites
| Metabolite | Isotope Enrichment (%) - Control | Isotope Enrichment (%) - Treatment | Fold Change |
| Acetyl-CoA (M+2) | 55.3 ± 4.1 | 35.8 ± 3.5 | -0.65 |
| Citrate (M+2) | 42.1 ± 3.8 | 28.5 ± 2.9 | -0.68 |
| α-Ketoglutarate (M+2) | 30.5 ± 2.9 | 18.9 ± 2.1 | -0.62 |
| Malate (M+2) | 25.6 ± 2.4 | 15.1 ± 1.8 | -0.59 |
| Palmitate (M+2) | 15.2 ± 1.5 | 25.7 ± 2.6 | 1.69 |
Table 2: Contribution of this compound to Histone Acetylation
| Histone Site | Isotope Enrichment (%) - Control | Isotope Enrichment (%) - Treatment | Fold Change |
| H3K9ac (M+2) | 12.8 ± 1.1 | 8.2 ± 0.9 | -0.64 |
| H3K14ac (M+2) | 10.5 ± 0.9 | 6.8 ± 0.7 | -0.65 |
| H4K5ac (M+2) | 15.1 ± 1.3 | 9.9 ± 1.0 | -0.66 |
| H4K12ac (M+2) | 11.9 ± 1.0 | 7.5 ± 0.8 | -0.63 |
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of this compound and the experimental workflow for its use.
References
- 1. google.com [google.com]
- 2. A mass spectrometry-based workflow to analyze histone post-translational modifications and the associated a... [protocols.io]
- 3. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Butyric Acid on Apoptosis of Pancreatic β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Short-Chain Fatty Acids (SCFAs) in Biological Samples Using Butyric-3,3-D2 Acid Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids produced by microbial fermentation of indigestible carbohydrates in the colon.[1] These metabolites are crucial signaling molecules in host-microbiome interactions, influencing host energy metabolism, immune function, and gut-brain communication.[2][3] Dysregulation of SCFA profiles has been linked to various conditions, including inflammatory bowel disease, obesity, diabetes, and neurological disorders.[4]
Accurate quantification of SCFAs in diverse biological matrices is essential for understanding their physiological roles.[4] However, the volatility and structural similarity of SCFAs present analytical challenges. The use of a stable isotope-labeled internal standard, such as Butyric-3,3-D2 acid, is critical for reliable quantification. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample extraction efficiency, derivatization yield, and instrument response, thereby improving the accuracy, precision, and reproducibility of the analysis.[2]
This application note provides detailed protocols for the preparation of fecal, plasma/serum, and tissue samples for SCFA analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using this compound as an internal standard.
Principle of Isotope Dilution A known concentration of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the preparation process.[5] This "spike" undergoes the exact same processing steps as the endogenous (unlabeled) SCFAs. Since the internal standard is chemically identical but mass-shifted, it can be distinguished by the mass spectrometer. By measuring the ratio of the endogenous analyte to the known amount of the internal standard, the concentration of the endogenous analyte can be calculated with high precision, correcting for any sample loss during preparation or analysis.[6]
Experimental Protocols
Protocol 1: Fecal and Cecal Content Sample Preparation
This protocol details the extraction of SCFAs from high-complexity matrices like feces and cecal contents.
Materials and Reagents:
-
Fecal or cecal samples, stored at -80°C
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Ice-cold saline (0.9% NaCl) or sterile PBS
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of 12,000 x g at 4°C)
-
Pipettes and sterile filter tips
-
GC vials with inserts
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen fecal or cecal material into a pre-weighed 2 mL microcentrifuge tube.
-
Add ice-cold saline or PBS to create a 10% (w/v) slurry (e.g., 900 µL for 100 mg of sample).
-
Homogenize thoroughly by vortexing for 5-10 minutes or until fully suspended.[7]
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard stock solution to each homogenate. The amount should be chosen to be within the range of the expected butyrate concentration.
-
-
Acidification:
-
Acidify the slurry to a pH of 2-3 by adding 50-100 µL of concentrated HCl or H₂SO₄.[4] This step is crucial to protonate the SCFAs into their non-dissociated, more ether-soluble form.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ice-cold MTBE or diethyl ether to the acidified slurry.
-
Vortex vigorously for 10-15 minutes at 4°C to ensure thorough extraction of SCFAs into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers and pellet solid debris.[8]
-
-
Collection of Supernatant:
-
Carefully transfer the upper organic layer (containing the SCFAs) to a new clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
Transfer the dried extract to a GC vial with an insert.
-
The sample is now ready for analysis by GC-MS. Derivatization may be required depending on the GC column and instrument sensitivity.
-
Protocol 2: Plasma and Serum Sample Preparation
This protocol is optimized for lower complexity liquid matrices.
Materials and Reagents:
-
Plasma or serum samples, stored at -80°C
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN), ice-cold
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 12,000 x g at 4°C)
-
Pipettes and sterile filter tips
-
GC vials with inserts
Procedure:
-
Sample Thawing:
-
Thaw plasma or serum samples on ice.
-
-
Protein Precipitation & IS Spiking:
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Transfer the supernatant to a new tube.
-
-
Acidification and Extraction:
-
Acidify the supernatant with HCl (typically 10-20 µL).
-
Add 500 µL of MTBE, vortex for 5 minutes, and centrifuge as in step 3 to separate phases.
-
-
Final Preparation:
-
Carefully transfer the upper organic layer to a GC vial with an insert for analysis.
-
Protocol 3: Tissue Sample Preparation
This protocol involves an initial homogenization step to release SCFAs from the tissue matrix.
Materials and Reagents:
-
Tissue samples (e.g., liver, adipose), stored at -80°C[1][10]
-
This compound internal standard (IS) stock solution
-
Bead-beating tubes
-
Ethanol or sterile PBS[1]
-
Tissue homogenizer (e.g., Bead Ruptor, Precellys)
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge (capable of 12,000 x g at 4°C)
-
GC vials with inserts
Procedure:
-
Tissue Homogenization:
-
Weigh 20-50 mg of frozen tissue into a bead-beating tube.
-
Add 500 µL of ethanol or PBS.
-
Add the appropriate amount of this compound internal standard.
-
Homogenize the tissue according to the instrument manufacturer's instructions until no visible tissue fragments remain.
-
-
Centrifugation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Processing:
-
Transfer the supernatant to a new tube.
-
Proceed with Acidification (Step 3) and Liquid-Liquid Extraction (Step 4) as described in Protocol 1 .
-
-
Final Preparation:
-
Transfer the final organic extract to a GC vial for analysis.
-
Quantitative Performance Data
The use of a deuterated internal standard in GC-MS analysis allows for excellent quantitative performance. The following table summarizes typical validation results for SCFA quantification.
| Parameter | Acetate | Propionate | Butyrate | Isobutyrate | Valerate | Isovalerate |
| Linearity (R²) | > 0.999[11] | > 0.999[11] | > 0.999[11] | > 0.99[1] | > 0.99[1] | > 0.999[11] |
| Recovery (%) | 80 - 102%[11] | 80 - 102%[11] | 95 - 117%[1] | 95 - 117%[1] | 80 - 102%[11] | 80 - 102%[11] |
| LOD (µM) | ~0.5 mg/L[11] | ~0.5 mg/L[11] | ~0.11 µM[12] | ~0.11 µM[12] | ~0.5 mg/L[11] | ~0.5 mg/L[11] |
| LOQ (µM) | ~0.8 mg/L[11] | ~0.8 mg/L[11] | ~0.38 µM[12] | ~0.38 µM[12] | ~0.8 mg/L[11] | ~0.8 mg/L[11] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are compiled from representative literature and may vary based on instrument sensitivity and matrix.
Visualizations
Caption: Workflow for SCFA sample preparation and analysis.
Caption: Simplified SCFA signaling pathway through G-protein coupled receptors.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. ro.ecu.edu.au [ro.ecu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]
Derivatization Methods for Butyric Acid Analysis by GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of butyric acid for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline various derivatization strategies, their respective protocols, and a comparison of their performance metrics.
Introduction
Butyric acid, a short-chain fatty acid (SCFA), is a key microbial metabolite with significant roles in gut health and various physiological processes. Accurate quantification of butyric acid in biological matrices is crucial for research in metabolic disorders, immunology, and neurology. Gas chromatography-mass spectrometry is a powerful technique for SCFA analysis; however, the inherent volatility and polarity of butyric acid necessitate a derivatization step to improve its chromatographic properties and detection sensitivity.[1][2] This process converts the carboxylic acid into a less polar and more volatile derivative, enhancing its separation and detection by GC-MS.[3]
This guide details several common derivatization methods, including esterification and silylation, providing step-by-step protocols and performance data to aid researchers in selecting the most suitable method for their specific analytical needs.
Derivatization Methods: An Overview
Several derivatization reagents can be employed for butyric acid analysis. The choice of reagent depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches involve esterification to form methyl or other alkyl esters, and silylation to create trimethylsilyl (TMS) esters.
Common Derivatization Reagents for Butyric Acid:
-
Esterification Reagents:
-
Boron Trifluoride-Methanol (BF3-Methanol)
-
(Trimethylsilyl)diazomethane (TMS-DM)
-
-
Silylation Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)
-
-
Other Reagents:
-
Pentafluorobenzyl Bromide (PFBBr)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)
-
Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
Application Note:
This classic method involves the acid-catalyzed esterification of butyric acid to form butyrate methyl ester. It is a robust and widely used technique. The reaction is typically performed at an elevated temperature to ensure complete derivatization.[4] Care must be taken due to the corrosive nature of BF3.
Experimental Protocol:
-
Sample Preparation: Place 100 µL of the sample containing butyric acid into a clean, dry reaction vial. If the sample is aqueous, it should be evaporated to dryness first.
-
Reagent Addition: Add 50 µL of 14% BF3 in methanol to the vial.[4]
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes.[4]
-
Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl water solution. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[4]
-
Sample Collection: Carefully transfer the upper hexane layer containing the methyl ester derivative to a new vial containing anhydrous sodium sulfate to remove any residual water.[4]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Logical Relationship: BF3-Methanol Derivatization Workflow
A diagram illustrating the BF3-Methanol derivatization workflow for butyric acid.
Method 2: Silylation with BSTFA or MSTFA
Application Note:
Silylation is a common derivatization technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[4] BSTFA and MSTFA are two of the most frequently used silylating reagents.[4][5] The reaction is typically fast and produces stable derivatives.[4] These reagents can also derivatize other functional groups like hydroxyl and amino groups, which should be considered when analyzing complex samples.[4]
Experimental Protocol:
-
Sample Preparation: Place 100 µL of the dried sample into a GC vial.
-
Reagent Addition: Add 50 µL of BSTFA or MSTFA (often with 1% TMCS as a catalyst).[4]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4] The temperature and time can be optimized for specific analytes.
-
Solvent Addition (Optional): After cooling, a solvent such as dichloromethane (DCM) can be added.[4]
-
Analysis: The derivatized sample is then ready for GC-MS analysis.
Experimental Workflow: Silylation with BSTFA/MSTFA
A diagram of the silylation workflow using BSTFA or MSTFA for butyric acid analysis.
Method 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Application Note:
PFBBr is a derivatization agent that forms pentafluorobenzyl esters, which are highly electronegative and thus provide excellent sensitivity in electron capture negative ionization (ECNI) mass spectrometry. However, it is also effective with standard electron ionization (EI). The derivatization is typically carried out in an aqueous-organic solvent mixture at a controlled pH.[6]
Experimental Protocol:
-
Sample Preparation: To 50 µL of aqueous sample or standard, adjust the pH to 7.[6]
-
Reagent Addition: Add the derivatization reagent PFBBr. The optimal conditions may involve a specific ratio of acetone to water (e.g., 2:1 v/v).[6]
-
Reaction: Incubate the mixture in a water bath at 60°C for 90 minutes.[6]
-
Extraction: After cooling to room temperature, add 200 µL of hexane. Vortex for 3 minutes and then centrifuge for 5 minutes.[6]
-
Sample Collection: Transfer 100 µL of the supernatant (hexane phase) to a GC vial for analysis.[6]
Experimental Workflow: PFBBr Derivatization
A diagram of the PFBBr derivatization workflow for butyric acid.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various derivatization methods used in the analysis of short-chain fatty acids, including butyric acid.
| Derivatization Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Linearity (R²) | Reference |
| PFBBr | SCFAs | 0.244 - 0.977 µM | - | 55.7 - 97.9 | - | [6] |
| Derivatization-free | SCFAs | - | - | 95 - 117 | > 0.99 | [1] |
| Methyl Esterification | Butyric Acid | 0.01% of total fat | 0.10% of total fat | 98.2 - 101.9 | > 0.999 | [7] |
| N-methylbenzylamine | SCFAs | - | - | - | - | [8] |
Note: The performance metrics can vary depending on the specific sample matrix, instrumentation, and experimental conditions. The derivatization-free method is included for comparison but requires specific GC column chemistries and conditions to be effective.[1][9][10]
Comparison of Derivatization Methods
| Method | Advantages | Disadvantages |
| BF3-Methanol | - Well-established and robust method- Good for a wide range of fatty acids | - Reagent is corrosive and moisture-sensitive- Requires extraction step, which can introduce variability |
| BSTFA/MSTFA | - Fast and efficient reaction- Produces stable derivatives- Can be directly injected without extraction[11] | - Reagents are sensitive to moisture[5]- Can derivatize other functional groups, leading to potential interferences[4] |
| PFBBr | - High sensitivity, especially with ECNI-MS- Good for trace analysis | - Derivatization can be more complex- Reagent can be a lachrymator |
| DMT-MM | - Can be performed in aqueous media, avoiding the need to dry the sample[2][12] | - May be less common and more expensive than other reagents |
| MTBSTFA | - Derivatives can be directly injected without further extraction[11]- Reaction proceeds smoothly at moderate temperatures[11] | - Reagent can be more expensive |
Conclusion
The selection of an appropriate derivatization method is a critical step in the GC-MS analysis of butyric acid. Esterification with BF3-methanol and silylation with BSTFA/MSTFA are widely used and reliable methods. For high-sensitivity applications, PFBBr derivatization is an excellent choice. Researchers should consider the specific requirements of their analysis, including sample matrix, required sensitivity, and available resources, when choosing a derivatization strategy. The protocols and data presented in this document provide a comprehensive guide to assist in this selection process and in the successful quantification of butyric acid.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
- 10. shimadzu.com [shimadzu.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Application Note: Butyric-3,3-D2 Acid for Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyric acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation of dietary fibers and plays a significant role in host-microbe interactions, gut health, and systemic metabolism.[1][2][3][4][5] Its involvement in various physiological and pathophysiological processes, including cellular energy metabolism, inflammation, and signaling pathways, has made it a crucial target in metabolomics research.[6][7][8] Accurate quantification of butyric acid in complex biological matrices is essential for understanding its role in health and disease. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample preparation.[9] Butyric-3,3-D2 acid, a deuterated analog of butyric acid, serves as an excellent internal standard for targeted metabolomics workflows due to its chemical similarity to the endogenous analyte and distinct mass difference.
This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of butyric acid in biological samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Butyric Acid Metabolic Pathway
Butyric acid, produced by gut microbiota, is absorbed by colonocytes where it serves as a primary energy source. It also enters the systemic circulation and influences various signaling pathways.
Caption: Butyric acid production and signaling pathway.
Experimental Workflow for Targeted Metabolomics
The general workflow for quantifying butyric acid using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Targeted metabolomics workflow for butyric acid.
Protocols
Protocol 1: Quantification of Butyric Acid by LC-MS/MS
This protocol is adapted for the analysis of butyric acid in serum or plasma without derivatization, offering a fast and straightforward method.[3][10]
1. Materials and Reagents
-
Butyric acid (≥99.5%)
-
This compound (or other deuterated butyric acid like d7-butyric acid as a proxy)[11]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., serum, plasma)
2. Standard Solution Preparation
-
Butyric Acid Stock Solution (1 mg/mL): Weigh 10 mg of butyric acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the butyric acid stock solution with 50% methanol/water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with acetonitrile.
3. Sample Preparation
-
Thaw frozen serum/plasma samples on ice.
-
To 100 µL of sample, add 10 µL of the 10 µg/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Butyric Acid: 87.0 > 43.0; this compound: 89.0 > 45.0 (example transitions, should be optimized) |
| Collision Energy | Optimize for specific instrument |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of butyric acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of butyric acid in the samples from the calibration curve.
Protocol 2: Quantification of Butyric Acid by GC-MS
This protocol involves derivatization to increase the volatility of butyric acid for GC-MS analysis.
1. Materials and Reagents
-
Butyric acid (≥99.5%)
-
This compound (or other deuterated butyric acid like d7-butyric acid as a proxy)[11]
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
2. Standard Solution Preparation
-
Prepare stock and working standard solutions as described in Protocol 1, using an appropriate solvent like methanol.
3. Sample Preparation and Derivatization
-
To 100 µL of sample (e.g., plasma, fecal extract), add 10 µL of the internal standard working solution.
-
Acidify the sample by adding 50 µL of 5M HCl.
-
Extract the SCFAs by adding 500 µL of diethyl ether and vortexing for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried ether extract to a derivatization vial.
-
Add 50 µL of MTBSTFA, cap the vial tightly, and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with a mass selective detector |
| Column | Capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temp | 250°C |
| Oven Program | 60°C for 2 min, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min |
| MS System | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Determine the characteristic ions for the derivatized butyric acid and this compound |
5. Data Analysis
-
Similar to the LC-MS/MS protocol, create a calibration curve using the peak area ratios and quantify the butyric acid in the samples.
Quantitative Data Summary
The following tables summarize typical performance characteristics of methods for quantifying butyric acid using stable isotope dilution. The exact values will depend on the specific instrumentation and matrix.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µM | |
| Intra-day Precision (%RSD) | < 15% | [10] |
| Inter-day Precision (%RSD) | < 15% | [10] |
| Accuracy/Recovery | 85 - 115% | [10] |
Table 2: GC-MS Method Performance
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 µM | |
| Intra-day Precision (%RSD) | < 10% | [1][2] |
| Inter-day Precision (%RSD) | < 15% | [1][2] |
| Accuracy/Recovery | 90 - 110% | [1][2] |
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of butyric acid in targeted metabolomics studies. The protocols provided herein for both LC-MS/MS and GC-MS offer robust and reliable methods for researchers in various fields, including gut microbiome research, clinical diagnostics, and drug development. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating analytical variability and ensuring high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. Intestinal butyric acid-mediated disruption of gut hormone secretion and lipid metabolism in vasopressin receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 10. researchgate.net [researchgate.net]
- 11. Butyric-d7 acid D = 98atom , = 98 CP 73607-83-7 [sigmaaldrich.com]
Application Notes and Protocols for Spiking Butyric-3,3-D2 Acid in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the accurate quantification of butyric acid in fecal samples using a stable isotope-labeled internal standard, Butyric-3,3-D2 acid. The use of a deuterated internal standard is a robust method to account for variability in sample extraction and potential matrix effects during analysis by mass spectrometry. The following sections detail the necessary procedures from sample handling to data analysis, ensuring reliable and reproducible results for clinical and research applications.
Introduction
Short-chain fatty acids (SCFAs) are key metabolites produced by the gut microbiota through the fermentation of dietary fibers. Butyric acid, in particular, is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Accurate measurement of fecal butyric acid is therefore essential for studies investigating the interplay between diet, the microbiome, and host health. The stable isotope dilution technique, employing deuterated standards like this compound, is considered the gold standard for quantification due to its high precision and accuracy.[1]
Experimental Protocols
This section outlines the complete workflow for spiking this compound into fecal samples for quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is adapted from established methods for SCFA analysis.[1]
Materials and Reagents
-
Butyric acid (analytical standard)
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes and tips
Sample Collection and Storage
Proper sample handling is critical to prevent changes in SCFA concentrations.
-
Collection: Fecal samples should be collected in clean, sterile containers.
-
Storage: Immediately after collection, samples must be frozen at -20°C and transferred to -80°C for long-term storage to halt microbial activity that could alter SCFA levels.
Preparation of Standard and Spiking Solutions
-
Butyric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of butyric acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the butyric acid stock solution with 50% methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
IS Spiking Solution (10 µg/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 10 µg/mL.
Fecal Sample Homogenization and Spiking
-
Homogenization: Thaw frozen fecal samples on ice. Weigh approximately 100 mg of feces into a pre-weighed 2 mL centrifuge tube. Add 1 mL of ice-cold PBS (pH 7.4). Homogenize thoroughly by vortexing for 5 minutes.
-
Spiking: To 100 µL of the fecal homogenate, add 10 µL of the 10 µg/mL this compound IS spiking solution. Vortex briefly to mix. This step should be performed for all samples, calibration standards, and quality control samples.
Extraction of Short-Chain Fatty Acids
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the spiked fecal homogenate.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL centrifuge tube.
Derivatization
To enhance detection by LC-MS/MS, SCFAs are derivatized.[1]
-
Take 50 µL of the supernatant from the extraction step.
-
Add 20 µL of 200 mM 3-NPH·HCl in 50% acetonitrile.
-
Add 20 µL of 120 mM EDC·HCl with 6% pyridine in 50% acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, cool the samples on ice for 1 minute.
-
Stop the reaction by adding 200 µL of 0.1% formic acid in water.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The analysis should be performed on an LC-MS/MS system capable of multiple reaction monitoring (MRM).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the derivatized SCFAs.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for derivatized butyric acid and this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from SCFA analysis using stable isotope dilution methods.
Table 1: LC-MS/MS Parameters for Butyric Acid and Deuterated Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Butyric Acid | Dependent on derivatizing agent | Dependent on derivatizing agent | Optimize experimentally |
| Derivatized this compound | Precursor m/z + 2 | Dependent on derivatizing agent | Optimize experimentally |
Note: The exact m/z values will depend on the derivatization reagent used. For 3-NPH derivatization, the precursor ion corresponds to [M+H]+.
Table 2: Method Validation Data for Butyric Acid Quantification.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.1 - 1 µM | [3] |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | [3] |
| Recovery | 90 - 110% | [2] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
Visualizations
The following diagrams illustrate the experimental workflow.
Caption: Experimental workflow for SCFA analysis in fecal samples.
Caption: Logic of stable isotope dilution for accurate quantification.
References
- 1. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
Application Notes and Protocols: Use of Butyric-3,3-D2 Acid in Microbial Ecology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Stable isotope probing (SIP) is a powerful technique in microbial ecology to trace the flow of substrates into and through microbial communities, thereby linking metabolic function to microbial identity. By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), researchers can identify the microorganisms that are actively metabolizing that substrate. Butyrate is a key short-chain fatty acid (SCFA) produced by the gut microbiota and plays a crucial role in host health and disease. Butyric-3,3-D2 acid, a deuterated form of butyrate, serves as a valuable tracer to investigate the fate of butyrate in complex microbial ecosystems.
These application notes provide a framework for using this compound to elucidate the roles of butyrate-metabolizing microorganisms and to track the incorporation of butyrate-derived molecules into microbial and host cells. The protocols described are adapted from established stable isotope probing methodologies, primarily those using ¹³C-labeled substrates.
Applications
The use of this compound in microbial ecology studies enables several key applications:
-
Identification of Butyrate-Utilizing Microorganisms: By tracking the incorporation of deuterium into microbial biomass (e.g., lipids, proteins, and nucleic acids), researchers can identify the specific taxa that actively consume butyrate.
-
Tracing Butyrate Metabolic Pathways: The deuterium label can be followed into various downstream metabolites, providing insights into the metabolic pathways involved in butyrate assimilation and catabolism by different microbial species.
-
Quantification of Butyrate Uptake and Metabolism: In conjunction with appropriate analytical techniques, the rate of deuterium incorporation can be used to quantify the flux of butyrate through a microbial community.
-
Investigating Host-Microbe Interactions: Tracing the transfer of deuterated metabolites from the microbiota to the host can help elucidate the contribution of microbial butyrate metabolism to host physiology and signaling pathways.
Data Presentation
Quantitative data from experiments using this compound should be structured to allow for clear interpretation and comparison.
Table 1: Example of Isotope Enrichment Data in Microbial Fatty Acids
| Microbial Taxon | Fatty Acid Methyl Ester (FAME) | Isotopic Enrichment (Atom % ²H) | Fold Change vs. Control |
| Eubacterium rectale | C16:0 | 5.2 ± 0.8 | 10.4 |
| Roseburia intestinalis | C18:1 | 3.9 ± 0.5 | 7.8 |
| Bacteroides fragilis | C15:0 | 0.8 ± 0.2 | 1.6 |
| Unlabeled Control | C16:0 | 0.5 ± 0.1 | 1.0 |
Table 2: Quantification of Deuterated Butyrate and its Metabolites in a Co-culture Experiment
| Compound | Concentration in Control (µM) | Concentration with this compound (µM) | Deuterium Incorporation (Atom % excess) |
| Butyrate | 1000 | 250 ± 50 | 98.5 ± 0.5 |
| Acetate | 50 ± 10 | 150 ± 20 | 5.2 ± 0.7 |
| Propionate | 20 ± 5 | 22 ± 6 | 0.1 ± 0.05 |
| Methane | 5 ± 1 | 5.5 ± 1.2 | Not Detected |
Experimental Protocols
Protocol 1: In Vitro Incubation of Gut Microbiota with this compound
This protocol outlines a general procedure for incubating a complex microbial community, such as that from a fecal sample, with deuterated butyrate.
Materials:
-
Fresh or frozen fecal samples
-
Anaerobic chamber or workstation
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)
-
This compound (sterile solution)
-
Unlabeled butyric acid (for control experiments)
-
Sterile, anaerobic tubes or vials
-
Centrifuge
Procedure:
-
Prepare Fecal Slurry: Inside an anaerobic chamber, homogenize a fecal sample (e.g., 1 g) in 10 mL of pre-reduced anaerobic basal medium.
-
Set up Experimental and Control Incubations:
-
Experimental Group: In triplicate, add the fecal slurry to anaerobic tubes containing basal medium and this compound to a final concentration of 10 mM.
-
Control Group: In triplicate, add the fecal slurry to anaerobic tubes containing basal medium and an equivalent concentration of unlabeled butyric acid.
-
-
Incubation: Incubate all tubes under anaerobic conditions at 37°C for a specified time course (e.g., 0, 6, 12, 24 hours). The incubation time will depend on the expected rate of metabolism.
-
Sample Collection: At each time point, sacrifice one set of triplicate tubes.
-
Biomass and Supernatant Separation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Store Samples: Carefully collect the supernatant and the cell pellet separately. Store all samples at -80°C until further analysis. The supernatant can be used for metabolite analysis, while the pellet is used for analyzing labeled microbial biomass (lipids, proteins, DNA).
Protocol 2: Analysis of Deuterium Incorporation into Microbial Lipids
This protocol describes the extraction of fatty acids from microbial pellets and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Microbial cell pellets from Protocol 1
-
Methanol, Chloroform, and Saline solution (0.9% NaCl)
-
Fatty Acid Methyl Ester (FAME) derivatization reagent (e.g., 14% BF₃ in methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in 1 mL of saline.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of saline and vortex.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
-
FAME Derivatization:
-
Evaporate the chloroform under a stream of nitrogen.
-
Add 1 mL of FAME derivatization reagent to the dried lipids.
-
Incubate at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME extract onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the different FAMEs.
-
Analyze the eluting peaks by mass spectrometry to determine the mass isotopomer distribution for each fatty acid, which will reveal the extent of deuterium incorporation.
-
Visualizations
Caption: Workflow for a stable isotope probing experiment.
Caption: Simplified microbial metabolism of deuterated butyrate.
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
You may be experiencing inaccurate quantification and poor reproducibility due to a number of issues with your deuterated internal standard, including isotopic instability, impurities, or improper handling. This guide will walk you through a systematic approach to identify and resolve the root cause.
Q1: How do I verify the isotopic and chemical purity of my deuterated internal standard?
Answer: The purity of your deuterated internal standard is crucial for accurate quantification. You should assess both its isotopic purity (the percentage of molecules correctly labeled with deuterium) and its chemical purity (the absence of unlabeled analyte or other impurities).
Experimental Protocol: Purity Assessment
Objective: To determine the isotopic and chemical purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity:
-
Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution directly into a high-resolution mass spectrometer.
-
Acquire a full-scan mass spectrum in the appropriate ionization mode.
-
Extract the ion chromatograms for the deuterated standard and any potential isotopologues (e.g., molecules with fewer deuterium atoms than expected).
-
Calculate the isotopic purity by determining the relative abundance of the desired deuterated species compared to all other isotopologues.[1][2][3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Chemical Purity:
-
Prepare a high-concentration solution of the deuterated internal standard.
-
Analyze the solution using your LC-MS/MS method.
-
Monitor the transition for the unlabeled analyte at the retention time of the deuterated standard.
-
The presence of a peak for the unlabeled analyte indicates a chemical impurity.[4] The response of this impurity should not be more than 20% of the lower limit of quantitation (LLOQ) response for the analyte.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Labeling Position:
-
Dissolve a sufficient amount of the deuterated standard in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts confirms the positions of deuterium labeling.
-
The overall spectrum can confirm the structural integrity of the molecule.[1]
-
Data Presentation: Example Purity Analysis
| Parameter | Method | Specification | Result | Pass/Fail |
| Isotopic Purity | HRMS | ≥98% | 99.5% | Pass |
| Chemical Purity (Unlabeled Analyte) | LC-MS/MS | <0.5% | 0.2% | Pass |
Q2: My results are inconsistent. Could my deuterated standard be undergoing hydrogen/deuterium (H/D) back-exchange?
Answer: Yes, H/D back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the sample matrix or solvent, can lead to a decrease in the internal standard signal and inaccurate results.[5] This is more likely to occur if the deuterium labels are on chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups).[5]
Experimental Protocol: H/D Back-Exchange Test
Objective: To evaluate the stability of the deuterium label on an internal standard under experimental conditions.
Methodology:
-
Prepare a solution of the deuterated internal standard in a non-deuterated solvent that mimics your sample matrix and mobile phase conditions.
-
Incubate the solution at the same temperature and for the same duration as your typical sample preparation and analysis time.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), analyze an aliquot of the solution by HRMS.
-
Monitor the mass spectrum for the appearance and increase in intensity of ions corresponding to the standard with fewer deuterium atoms.
-
A significant increase in the abundance of lower mass isotopologues over time indicates H/D back-exchange.
Data Presentation: Example H/D Back-Exchange Study
| Incubation Time (hours) | Relative Abundance of d5-Analyte (%) | Relative Abundance of d4-Analyte (%) | Relative Abundance of d3-Analyte (%) |
| 0 | 99.8 | 0.2 | <0.1 |
| 4 | 95.2 | 4.5 | 0.3 |
| 8 | 90.5 | 8.9 | 0.6 |
| 24 | 75.3 | 22.1 | 2.6 |
Q3: The retention time of my deuterated internal standard is different from my analyte. Is this a problem?
Answer: A shift in retention time between the deuterated internal standard and the analyte is a known phenomenon called the "deuterium isotope effect."[6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] This can become a problem if the shift is large enough to cause differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[7][8]
Troubleshooting Chromatographic Shift
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS/MS for Butyric-3,3-D2 Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for Butyric-3,3-D2 acid.
Frequently Asked Questions (FAQs)
Q1: Why is direct LC-MS/MS analysis of this compound challenging?
A1: Direct analysis of short-chain fatty acids (SCFAs) like butyric acid and its deuterated analogs can be difficult due to their high polarity, high volatility, and poor retention on conventional reversed-phase chromatography columns. Furthermore, their low molecular weight and poor ionization efficiency in electrospray ionization (ESI) can result in low sensitivity.[1][2]
Q2: What is the purpose of using a deuterated internal standard like this compound?
A2: Stable isotope-labeled (SIL) internal standards such as this compound are crucial for accurate quantification in LC-MS/MS assays.[3] They are chemically almost identical to the analyte of interest and are added to samples at a known concentration. This allows for the correction of variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the results.[4][5]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While direct analysis is possible, derivatization is a highly recommended strategy to enhance the analytical performance for SCFAs.[1] Derivatization converts the polar carboxylic acid group into a less polar and more easily ionizable functional group.[6] A common derivatizing agent for SCFAs is 3-nitrophenylhydrazine (3-NPH), which improves chromatographic retention and ionization efficiency.[7][8][9]
Q4: What are the expected precursor and product ions for this compound?
A4: The precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) will have a mass-to-charge ratio (m/z) two units higher than unlabeled butyric acid. The specific product ions will depend on the derivatization agent used (if any) and the collision energy. For underivatized butyric acid, a common transition is m/z 89.1 → 45.1 in positive mode. For this compound, the precursor ion would be m/z 91.1. The fragmentation pattern should be confirmed experimentally.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary interactions with the column. 2. High injection volume or concentration. 3. Contamination of the column or guard column. 4. Mismatch between injection solvent and mobile phase.[10] | 1. Use a different column chemistry (e.g., PFP) or adjust mobile phase pH. 2. Reduce the injection volume or dilute the sample. 3. Flush the column or replace the guard column. 4. Ensure the injection solvent is weaker than or similar to the initial mobile phase.[10] |
| Low Sensitivity/Poor Ionization | 1. Inefficient ionization of the underivatized acid. 2. Ion suppression from matrix components. 3. Suboptimal source parameters (e.g., temperature, gas flow). | 1. Derivatize the sample to improve ionization efficiency.[7][8][9] 2. Improve sample cleanup (e.g., solid-phase extraction). 3. Optimize ESI source parameters through infusion of a standard solution. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition. 2. Column degradation or temperature fluctuations. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily. 2. Ensure stable column temperature and check column performance. 3. Check the LC system for pressure fluctuations and leaks.[10] |
| Chromatographic Shift Between Analyte and Deuterated Standard | 1. Isotope effect, where the deuterium-labeled compound elutes slightly earlier than the unlabeled analyte.[3][11] 2. This can lead to differential matrix effects and inaccurate quantification. | 1. Ensure the chromatographic peak is wide enough to encompass both elution profiles. 2. If the shift is significant, consider using a ¹³C-labeled internal standard, which is less prone to this effect. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Interference from the sample matrix. | 1. Use high-purity solvents and flush the system thoroughly. 2. Implement a more selective sample preparation method. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Underivatized Short-Chain Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Butyric Acid | 89.1 | 45.1 | 15-20 | Positive |
| This compound | 91.1 | 47.1 | 15-20 | Positive |
Note: These are starting parameters and should be optimized for the specific instrument and method.
Table 2: Example LC-MS/MS Parameters for 3-NPH Derivatized Short-Chain Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Butyric Acid-3-NPH | 224.1 | 137.1 | Negative |
| This compound-3-NPH | 226.1 | 137.1 | Negative |
Note: The product ion for the deuterated standard can be the same as the unlabeled compound if the deuterium atoms are not in the fragmented portion of the molecule.
Experimental Protocol: LC-MS/MS Analysis of this compound via 3-NPH Derivatization
This protocol provides a general methodology for the derivatization and analysis of butyric acid and its deuterated internal standard in a biological matrix (e.g., plasma).
1. Materials and Reagents:
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Butyric acid standard
-
This compound (internal standard)
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3-Nitrophenylhydrazine hydrochloride (3-NPH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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Pyridine
-
Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
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Formic acid
2. Sample Preparation and Derivatization:
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To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 50 µL of water.
-
Add 50 µL of 200 mM 3-NPH in 50% methanol.
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Add 50 µL of 120 mM EDC in 50% methanol containing 6% pyridine.[9]
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Vortex and incubate at 40°C for 30 minutes.[8]
-
Cool the reaction mixture and add 200 µL of 0.1% formic acid in water to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
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LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient starting from a low percentage of mobile phase B, ramping up to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
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MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor the transitions specified in Table 2.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Major signaling pathways of butyrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor sodium butyrate regulates the activation of toll-like receptor 4/interferon regulatory factor-3 signaling pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preventing deuterium exchange in Butyric-3,3-D2 acid solutions
Welcome to the technical support center for Butyric-3,3-D2 acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and ensuring the isotopic purity of your deuterated compounds during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, the deuterium atoms are on the carbon adjacent to the carboxylic acid group (the α-carbon). These deuteriums are susceptible to exchange, particularly in protic solvents (e.g., water, methanol), which can lead to a loss of isotopic purity and impact the results of studies where isotopic labeling is critical.
Q2: What are the primary factors that influence the rate of deuterium exchange?
A2: The main factors are pH, temperature, and the type of solvent. Both acidic and basic conditions can catalyze the exchange of deuteriums on the α-carbon via the formation of enol or enolate intermediates.[2] The rate of exchange generally increases with temperature. Protic solvents that contain exchangeable protons (like water) can readily contribute to the loss of deuterium.
Q3: At what pH is this compound most stable against deuterium exchange?
A3: The rate of hydrogen-deuterium exchange is at its minimum in the pH range of 2 to 3.[2] To maintain the isotopic integrity of this compound in aqueous solutions, it is advisable to work within this pH range.
Q4: Can I use standard buffer solutions with this compound?
A4: It is crucial to be cautious with standard (protonated) buffer solutions as they can act as a source of protons, facilitating deuterium exchange. If a buffer is necessary, it is best to use a deuterated buffer system or to work at a pH where the exchange rate is minimized.
Q5: How should I store solutions of this compound?
A5: For long-term storage, it is recommended to store this compound in an aprotic solvent or in its neat form in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). If an aqueous solution is necessary for a short period, prepare it in D₂O and adjust the pD to the 2-3 range.
Troubleshooting Guide: Loss of Deuterium Content
This guide will help you identify and resolve common issues related to the loss of deuterium from this compound.
| Symptom | Potential Cause | Recommended Solution |
| Gradual loss of deuterium signal in NMR over time. | The sample is dissolved in a protic solvent (e.g., H₂O, MeOH) or a non-deuterated buffer, leading to slow exchange. | Prepare samples in a deuterated solvent (e.g., D₂O, CDCl₃). If an aqueous environment is required, use D₂O and adjust the pD to the 2-3 range. |
| Significant loss of deuterium after a chemical reaction. | The reaction conditions involved high or low pH, or elevated temperatures in the presence of a proton source. | If possible, modify the reaction to use neutral conditions and lower temperatures. Use deuterated reagents and solvents where feasible. |
| Inconsistent results in quantitative mass spectrometry assays. | Deuterium loss is occurring during sample preparation or analysis.[1] | Minimize the exposure of the sample to protic solvents. Ensure that the LC-MS mobile phase is not promoting exchange. Consider using aprotic solvents for extraction and reconstitution. |
| Complete loss of deuterium signal after workup. | The workup procedure involved washing with regular water or using acidic/basic solutions. | Use D₂O for any aqueous washing steps. If pH adjustment is necessary, use deuterated acids or bases (e.g., DCl, NaOD). |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
Objective: To prepare an aqueous solution of this compound while minimizing deuterium exchange.
Materials:
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This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
DCl in D₂O (for pD adjustment)
-
pD meter or pH meter with a glass electrode (calibrated for D₂O)
-
Volumetric flasks
Procedure:
-
Work in a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize exposure to atmospheric moisture.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the acid in a known volume of D₂O in a volumetric flask.
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Measure the pD of the solution. If a pD meter is unavailable, a standard pH meter can be used, and the pD can be approximated using the formula: pD = pH reading + 0.4.
-
Adjust the pD to a range of 2.5 - 3.0 by adding minute quantities of DCl in D₂O.
-
Store the solution in a tightly sealed container at ≤ 4°C.
Protocol 2: Monitoring Deuterium Exchange using ¹H NMR Spectroscopy
Objective: To quantify the extent of deuterium exchange in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., Chloroform-d)
-
Internal standard with a known concentration (e.g., TMS)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the this compound sample in the chosen deuterated solvent.
-
Add a known amount of the internal standard.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signal corresponding to the protons at the 3-position (which will appear as a result of D-H exchange) and the signal of the internal standard.
-
The percentage of deuterium loss can be calculated by comparing the integral of the C3-protons to the integral of the internal standard. The initial spectrum of a pure sample should show no signal at this position.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for maintaining isotopic stability of this compound.
Signaling Pathway of Deuterium Exchange
References
Troubleshooting poor peak shape for Butyric-3,3-D2 acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of Butyric-3,3-D2 acid, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tailing peak for this compound?
A1: Peak tailing for acidic compounds like this compound is a common issue in gas chromatography. The primary cause is often secondary interactions between the polar carboxyl group of the acid and active sites within the GC system. These active sites can be found on the inlet liner, the column itself (especially at the inlet end), or within the connections.[1][2][3] To mitigate this, consider using a properly deactivated liner and a column specifically designed for acidic compounds.[4][5] Trimming the inlet end of the column can also help remove accumulated active sites.[1][4] Another effective solution is to derivatize the butyric acid to a less polar form, such as a methyl ester, to reduce these interactions.[6][7]
Q2: My this compound peak is fronting. What could be the cause?
A2: Peak fronting is typically a sign of column overload.[1][4] This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity. To resolve this, you can try diluting your sample, reducing the injection volume, or increasing the split ratio.[4] Alternatively, using a column with a larger internal diameter or a thicker stationary phase film can increase the sample capacity and reduce fronting.[1][4]
Q3: What is causing my this compound peak to be broad?
A3: Broad peaks can result from several factors. An incorrect carrier gas flow rate can lead to peak broadening; ensure your flow rates for the inlet and detector are verified and adjusted as needed.[4] A thick column film can also cause broader peaks by increasing retention.[4] Additionally, issues with sample focusing in the inlet can be a cause. If you are using a splitless injection, a starting oven temperature that is too high can result in poor focusing and, consequently, broad peaks.[1][8] Dead volume in the GC system, which can be caused by improper column installation, can also contribute to wider peaks.[4][9]
Q4: I am observing split peaks for my analyte. What should I investigate?
A4: Split peaks can arise from issues in the injection process. For instance, a fast autosampler injection into an open liner can cause the sample to not vaporize homogeneously, leading to a split peak. Using a liner with glass wool or reducing the injection speed can help.[4] In splitless injection, an initial oven temperature that is too high relative to the solvent's boiling point can prevent proper solvent focusing and result in split peaks.[1] A mismatch between the polarity of the sample solvent and the stationary phase can also be a cause.[1]
Q5: Is derivatization necessary for the analysis of this compound?
A5: While direct analysis of free carboxylic acids is possible, derivatization is highly recommended to improve peak shape and reproducibility.[7] The high polarity of the carboxyl group can lead to adsorption and poor chromatographic performance.[7] Converting this compound to its methyl ester (this compound methyl ester) makes the compound more volatile and less prone to interactions with the GC system, resulting in sharper, more symmetrical peaks.[6][10][11] Common derivatization methods include using BSTFA for silylation or BF3/methanol for methylation.[7][12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting tailing peaks for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing.
| Parameter | Potential Cause of Tailing | Recommended Action |
| Column Installation | An improper column cut or incorrect installation depth in the inlet can create dead volumes and active sites.[1][3] | Re-cut the column ensuring a clean, square cut. Check the instrument manual for the correct installation depth.[1] |
| Inlet Liner | The liner can become contaminated or have active sites that interact with the acidic analyte. | Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to aid in vaporization.[1][13] |
| Column Contamination | The front of the column can accumulate non-volatile residues and become active over time. | Trim 10-20 cm from the inlet end of the column.[1] |
| Chemical Interactions | The polar nature of butyric acid can lead to adsorption on active sites within the system. | Use a column specifically designed for polar or acidic compounds (e.g., a WAX column). Consider derivatizing the sample to make it less polar.[7][14] |
Guide 2: Addressing Peak Fronting, Broadening, and Splitting
This guide outlines common causes and solutions for other prevalent peak shape issues.
Logical Relationships in Peak Shape Problems
Caption: Common causes for various peak shape problems.
| Peak Shape Issue | Potential Cause | Recommended Action |
| Peak Fronting | Column Overload: Injecting too much analyte mass.[1][4] | - Reduce injection volume. - Dilute the sample. - Increase the split ratio.[4] - Use a column with a higher capacity (thicker film or larger I.D.).[1][4] |
| Peak Broadening | Incorrect Flow Rate: Carrier gas flow is too high or too low.[4] | Verify and adjust the inlet and detector flow rates to the optimal range for your column dimensions.[4] |
| Poor Analyte Focusing: Initial oven temperature is too high for the solvent in splitless injection.[1][9] | Lower the initial oven temperature to at least 20°C below the boiling point of the injection solvent.[1][8] | |
| System Dead Volume: Improperly installed column or fittings.[4] | Reinstall the column, ensuring proper connections and minimizing any unswept volumes.[4] | |
| Peak Splitting | Improper Injection: Fast injection speed or incompatible solvent/stationary phase.[1][4] | - Reduce the autosampler injection speed. - Use a liner with glass wool.[4] - Ensure the sample solvent is compatible with the column's stationary phase.[1] |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester
This protocol describes a common method for preparing the methyl ester of this compound for GC analysis.
-
Reagent Preparation: Prepare a 0.5 N solution of potassium hydroxide (KOH) in ethanol.
-
Sample Preparation: In a suitable vial, add a known amount of the sample containing this compound.
-
Saponification: Add the ethanolic KOH solution to the sample. Heat the mixture to saponify any existing esters and convert the acid to its potassium salt.
-
Acidification and Extraction: After cooling, acidify the mixture with an aqueous solution of ortho-phosphoric acid (5% w/v). This will convert the potassium butyrate back to free butyric acid.
-
Esterification: Add a methylation agent such as BF3-methanol to the vial. Cap the vial tightly and heat to the recommended temperature and time for the reaction to proceed.
-
Extraction: After cooling, add a non-polar solvent like hexane and water to the vial. Shake vigorously to extract the this compound methyl ester into the hexane layer.
-
Analysis: Carefully transfer the hexane layer to a GC vial for injection.
This is a general guideline. Specific temperatures, times, and volumes should be optimized for your specific application and instrumentation.[10][11][15]
Protocol 2: General GC Method Parameters for Butyric Acid Analysis
The following table provides a starting point for developing a GC method for this compound (or its methyl ester).
| Parameter | Typical Setting for Free Acid | Typical Setting for Methyl Ester | Rationale |
| Column | Polar, acid-deactivated column (e.g., DB-WAX, FFAP)[16] | Non-polar to mid-polar column (e.g., DB-5, DB-17) | The stationary phase should match the polarity of the analyte for optimal separation.[17] |
| Inlet Temperature | 210 - 250 °C | 200 - 230 °C | Should be high enough to ensure complete vaporization without causing thermal degradation.[18] |
| Injection Mode | Split or Splitless | Split or Splitless | Splitless is used for trace analysis, while split is for higher concentrations to avoid column overload.[8][18] |
| Oven Program | Start at a low temperature (e.g., 40-60°C) to focus the analyte, then ramp to a final temperature (e.g., 220-240°C).[16][18] | Similar to the free acid, with adjustments based on the volatility of the ester. | A temperature program allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can provide faster analysis times and better efficiency at higher flow rates. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector, while MS provides structural information for identification. |
Data Presentation
Table 1: Effect of GC Column Internal Diameter (I.D.) on Performance
| Column I.D. (mm) | Relative Efficiency (Plates/meter) | Relative Sample Capacity | Typical Use Case |
| 0.18 - 0.25 | High | Low to Moderate | High-resolution separations, complex mixtures.[19][20] |
| 0.32 | Moderate | Moderate | General purpose analysis, good balance of efficiency and capacity. |
| 0.53 | Low | High | Trace analysis of high concentration samples, requires higher flow rates. |
This table illustrates the general trade-offs between column I.D., efficiency, and sample capacity.[17][20]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. library.aocs.org [library.aocs.org]
- 16. anyflip.com [anyflip.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Butyric acid separation - Chromatography Forum [chromforum.org]
- 19. aocs.org [aocs.org]
- 20. fishersci.ca [fishersci.ca]
Technical Support Center: Minimizing Ion Suppression for Deuterated Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using deuterated internal standards?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds, known as the matrix.[1][2] This leads to a decreased signal intensity for the analyte of interest. When using deuterated internal standards (d-IS), the assumption is that both the analyte and the d-IS will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[1] However, if the analyte and the d-IS experience differential ion suppression, the accuracy and precision of the quantitative results can be severely compromised.[3]
Q2: What are the common causes of ion suppression?
Ion suppression is a type of matrix effect and can arise from several sources:[1]
-
Co-eluting Matrix Components: Endogenous compounds from the sample matrix (e.g., salts, phospholipids, proteins) can co-elute with the analyte and compete for ionization in the mass spectrometer source.[1][4]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[5] Trace impurities in the mobile phase water can also be a source of suppression.[6][7]
-
Competition for Charge or Droplet Surface Area: In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, hindering the analyte's transition into the gas phase.[8]
Q3: How can I detect and assess the extent of ion suppression in my assay?
A common and effective method for identifying regions of ion suppression in your chromatogram is the post-column infusion experiment . This technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any dips or reductions in the baseline signal indicate the retention times at which co-eluting matrix components are causing ion suppression.[2]
Q4: My deuterated internal standard is not perfectly co-eluting with my analyte. Is this a problem?
Yes, this can be a significant problem. Even slight differences in retention time between the analyte and its deuterated internal standard can expose them to different matrix components as they elute from the column. This can lead to differential ion suppression, where one compound is suppressed more than the other, compromising the reliability of your quantitative data. Complete co-elution is crucial for the internal standard to accurately compensate for matrix effects.
Q5: Are there alternatives to deuterated internal standards that are less prone to chromatographic separation from the analyte?
Yes. While deuterated standards are widely used, the difference in bond strength between C-D and C-H can sometimes lead to slight chromatographic separation. Stable isotope-labeled internal standards using heavy isotopes like ¹³C or ¹⁵N are often considered the "gold standard". These isotopes have a smaller effect on the physicochemical properties of the molecule compared to deuterium, resulting in a much lower likelihood of chromatographic separation from the unlabeled analyte.[9]
Troubleshooting Guides
Problem: Significant ion suppression is observed for my analyte and deuterated internal standard.
This is a common issue that can often be addressed by optimizing your sample preparation and chromatographic methods.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Butyric-3,3-D2 Acid in Biological Matrices
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of Butyric-3,3-D2 acid in biological samples?
A1: The primary stability concerns for this compound, like other short-chain fatty acids, in biological matrices (e.g., plasma, serum, urine) are enzymatic degradation, microbial degradation, and potential for exchange of the deuterium labels. It is crucial to handle and store samples properly to minimize these effects.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at ultra-low temperatures, such as -80°C.[1][2] This helps to minimize enzymatic activity and other degradation pathways. For short-term storage or during sample processing, temperatures should be kept as low as possible, for instance, on wet ice or at 2-8°C.
Q3: How many freeze-thaw cycles can my samples undergo?
A3: The number of permissible freeze-thaw cycles should be determined experimentally as part of your bioanalytical method validation.[3] It is best practice to minimize freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes after collection and before the initial freezing.
Q4: Is this compound susceptible to back-exchange of the deuterium labels?
A4: Deuterium labels on a carbon atom, as in this compound, are generally stable under typical bioanalytical conditions. However, the potential for back-exchange should be evaluated during method development, especially if the analytical workflow involves extreme pH or temperature conditions. Stable isotopically labeled internal standards are generally considered to have similar stability to the analyte.[4][5]
Q5: What type of collection tubes should I use for blood samples?
A5: The choice of anticoagulant can influence analyte stability. For short-chain fatty acids, heparin or EDTA are commonly used. Some studies on similar molecules like 3-hydroxybutyrate have shown that NaF/oxalate, heparin, and serum are preferred, with EDTA and oxalate showing more significant interference.[6] The impact of the anticoagulant should be assessed during method validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Sample degradation due to improper storage. | Ensure samples are stored at -80°C for long-term storage and handled on ice. Review sample collection and handling procedures. |
| Inefficient extraction from the biological matrix. | Optimize the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction). Ensure the pH of the sample is appropriate for extracting a carboxylic acid. | |
| High variability in results between replicates | Inconsistent sample handling. | Standardize all sample handling and processing steps. Ensure thorough mixing of the internal standard with the sample matrix.[7] |
| Instability during sample processing (bench-top instability). | Minimize the time samples are at room temperature. Perform a bench-top stability experiment to determine the maximum allowable time. | |
| Drift in instrument response over an analytical run | Instability of the analyte in the processed sample (e.g., in the autosampler). | Assess the stability of the extracted samples under the autosampler conditions (temperature and duration).[3] |
| Instrument-related issues. | Check instrument performance and calibration. Ensure the stable isotope-labeled internal standard is tracking the analyte response.[7] |
Stability of Analytes in Biological Matrices (Analogous Data)
No specific stability data for this compound was found in the scientific literature. The following tables provide data for similar molecules to guide experimental design.
Table 1: Long-Term Stability of Fatty Acids in Plasma/Serum
| Analyte Class | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Polyunsaturated Fatty Acids | Plasma/Erythrocytes | -80°C | Up to 10 years | Stable | [1][2] |
| Various Fatty Acids | Serum | -80°C | 8-10 years | No significant differences observed | |
| 3-Hydroxybutyrate | Serum & Plasma | 4°C | 7 days | Stable | [6] |
| 3-Hydroxybutyrate | Serum & Plasma | Room Temperature | 7 days | Stable | [6] |
Table 2: Stability of Short-Chain Fatty Acids in Plasma
| Analyte | Matrix | Study Condition | Duration | Stability Outcome | Reference |
| Acetate | Plasma | Dietary weight loss | 50 weeks | Remained remarkably stable | [8] |
| Propionate | Plasma | Dietary weight loss | 50 weeks | Remained remarkably stable | [8] |
| Butyrate | Plasma | Dietary weight loss | 50 weeks | Remained remarkably stable | [8] |
Experimental Protocols
Protocol: Assessment of Long-Term Storage Stability
This protocol outlines a general procedure to assess the long-term stability of this compound in a biological matrix.
-
Preparation of Quality Control (QC) Samples:
-
Spike a fresh pool of the biological matrix (e.g., human plasma) with known concentrations of this compound to prepare low and high QC samples.
-
Aliquots of these QC samples should be analyzed immediately to establish the baseline (T=0) concentration.
-
-
Storage:
-
Store a sufficient number of aliquots of the low and high QC samples at the intended long-term storage temperature (e.g., -80°C).
-
-
Analysis at Time Points:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from storage.
-
Allow the samples to thaw completely under controlled conditions (e.g., on wet ice).
-
Process and analyze the samples using a validated bioanalytical method.
-
-
Data Evaluation:
-
The mean concentration of the stored QC samples at each time point is compared to the baseline (T=0) concentration.
-
The analyte is considered stable if the mean concentration of the stored QCs is within ±15% of the baseline concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Changes in Plasma Short-Chain Fatty Acid Levels after Dietary Weight Loss among Overweight and Obese Adults over 50 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in SCFA Analysis
Welcome to the technical support center for addressing isotopic interference in short-chain fatty acid (SCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of SCFA analysis?
A1: Isotopic interference occurs when the isotopic signature of a target analyte overlaps with the signal of another molecule, either an internal standard or a co-eluting compound. In SCFA analysis, this is particularly relevant when using stable isotope-labeled internal standards (e.g., ¹³C or ²H-labeled SCFAs) for quantification. The natural abundance of heavy isotopes (like ¹³C) in the unlabeled analyte can contribute to the signal at the mass-to-charge ratio (m/z) of the labeled internal standard, leading to inaccurate quantification.[1][2] This is especially problematic in mass spectrometry-based methods like GC-MS and LC-MS.[3][4]
Q2: Why is it crucial to use internal standards in SCFA analysis?
A2: Internal standards (IS) are essential for accurate and reproducible quantification of SCFAs.[5] They are added at a known concentration to samples and standards to correct for variability in sample preparation, extraction efficiency, injection volume, and matrix effects during analysis.[6][7] Stable isotope-labeled versions of the analytes are the preferred choice for IS because they have nearly identical chemical and physical properties to the unlabeled analyte, but a different mass, allowing them to be distinguished by a mass spectrometer.[5][8]
Q3: How does derivatization help in SCFA analysis, and can it contribute to isotopic interference?
A3: Derivatization is a chemical modification process used to enhance the volatility, chromatographic properties, and detectability of SCFAs, particularly for GC-MS and LC-MS analysis.[9][10] Common derivatization agents include silylating agents (like MTBSTFA), alkyl chloroformates, and hydrazines (like 3-nitrophenylhydrazine, 3-NPH).[6][11][12] While derivatization improves analysis, the derivatizing agent itself introduces additional atoms (C, H, N, O, Si) that have naturally occurring isotopes.[1] These isotopes can contribute to the mass isotopomer distribution of the analyte and must be accounted for to prevent inaccurate measurements, especially in stable isotope tracing studies.[1][2]
Q4: What are the common methods to correct for natural isotope abundance?
A4: Correcting for the natural abundance of stable isotopes is a critical step for accurate data interpretation in metabolomics and fluxomics.[1][13] Several computational methods and software tools are available to perform this correction. These methods typically use the known natural isotopic abundances of all elements in the analyte and derivatization agent to calculate the expected isotopomer distribution for unlabeled molecules.[2][14] This calculated distribution is then used to subtract the contribution of natural isotopes from the measured data, yielding the true isotopic enrichment from the tracer.[14] Tools like IsoCorrectoR and mathematical algorithms can be employed for this purpose.[13][15]
Troubleshooting Guide
Issue 1: Inaccurate quantification due to isotopic overlap between analyte and internal standard.
Symptoms:
-
Overestimation or underestimation of SCFA concentrations.
-
Poor linearity of calibration curves.
-
Inconsistent results between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Mass Difference: The mass difference between the native analyte and the stable isotope-labeled internal standard (IS) is too small (e.g., M+1 or M+2), leading to significant overlap from the natural ¹³C abundance of the analyte. | Use a highly-labeled IS: Select an IS with a larger mass shift (e.g., D5, D7, or fully ¹³C-labeled) to minimize the isotopic overlap. A mass difference of at least 3 Da is often recommended.[5] |
| Natural Isotope Abundance Not Corrected: The contribution of natural heavy isotopes from the analyte to the IS signal is not being mathematically corrected.[1] | Implement a correction algorithm: Apply a natural abundance correction to your data processing workflow. This involves using software or custom scripts to subtract the calculated contribution of natural isotopes from the measured signal of the labeled standard.[13][14] |
| High Analyte Concentration: At very high concentrations, the M+1 and M+2 peaks of the native analyte can become significant and interfere with the IS signal. | Adjust sample dilution: Dilute the sample to bring the analyte concentration into a range where the isotopic spillover is negligible or can be more accurately corrected. Ensure the concentration remains within the linear range of the instrument. |
| Impure Isotopic Standard: The labeled internal standard may contain a small percentage of the unlabeled analyte. | Verify IS purity: Analyze the pure internal standard to check for the presence of the M+0 (unlabeled) peak. If significant, obtain a higher purity standard or account for the impurity in your calculations. |
Issue 2: Co-elution of isobaric compounds leading to interference.
Symptoms:
-
Poorly resolved or asymmetric peaks.
-
Inaccurate quantification, especially for isomeric SCFAs (e.g., butyrate and isobutyrate).
-
Qualifier and quantifier ion ratios are out of tolerance.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation: The GC or LC method is not optimized to separate structurally similar SCFA isomers. | Optimize chromatography: For GC, use a high-polarity column (e.g., polyethylene glycol type) and optimize the temperature ramp.[16] For LC, adjust the mobile phase composition, gradient, and column chemistry (e.g., C18).[17] Baseline separation of isomers is crucial.[18] |
| Matrix Interference: Other compounds in the sample matrix have the same mass and retention time as the target analyte or its derivative. | Improve sample cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[19] |
| Sub-optimal Mass Spectrometry Method: The selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are not specific enough. | Optimize MS/MS transitions: Select unique precursor-to-product ion transitions for each analyte to enhance specificity. Use both a quantifier and a qualifier ion to confirm identity.[5] |
Experimental Protocols & Workflows
Workflow for SCFA Analysis with Isotopic Interference Correction
This diagram illustrates a typical workflow for SCFA analysis, highlighting the stages where isotopic data is generated and corrected.
Decision Tree for Troubleshooting Inaccurate Quantification
This diagram provides a logical path to diagnose and resolve common issues related to inaccurate SCFA quantification.
Detailed Protocol: SCFA Extraction and Derivatization from Fecal Samples
This protocol is a composite based on common methodologies for LC-MS/MS analysis.[5][11][20]
1. Sample Preparation and Extraction:
-
Weigh approximately 50 mg of frozen fecal sample into a 2 mL screw-cap tube containing sterile beads.
-
Add a known concentration of a stable isotope-labeled internal standard mixture (e.g., D5-propionate, D7-butyrate) to each sample.[5]
-
Add 1 mL of an extraction solvent (e.g., 70% MeOH or acetonitrile).[17][21]
-
Homogenize the sample using a bead beater or vortex for 5-10 minutes.[17][21]
-
Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.[17]
-
Carefully transfer the supernatant to a new microcentrifuge tube. This supernatant contains the SCFAs.
2. Derivatization with 3-Nitrophenylhydrazine (3-NPH): This is a widely used method for preparing SCFAs for LC-MS analysis.[5][11][20]
-
In a new vial, mix 40 µL of the SCFA-containing supernatant with 20 µL of a 200 mM 3-NPH hydrochloride solution.[11]
-
Add 20 µL of a 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution containing 6% pyridine.[11]
-
Vortex the mixture and incubate at 40°C for 30 minutes.[11][22]
-
After incubation, cool the samples on ice.
-
Quench the reaction by adding a quenching solution (e.g., 250 µL of water with 5% formic acid).[22]
-
Centrifuge the final mixture to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Note: Always prepare calibration standards and quality control samples using the same extraction and derivatization procedure as the unknown samples.
References
- 1. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Butyric-3,3-D2 Acid Calibration Curve Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Butyric-3,3-D2 acid as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for butyric acid using this compound non-linear?
A1: Non-linearity in calibration curves with deuterated internal standards can arise from several factors. One common cause is "crosstalk" between the analyte and the internal standard signals, where naturally occurring isotopes of butyric acid contribute to the signal of this compound, especially at high analyte concentrations.[1] Additionally, detector saturation at high analyte concentrations can lead to a non-linear response.[2][3][4]
Q2: I'm observing poor reproducibility and high variability in my calibration standards. What could be the cause?
A2: High variability often points towards issues with sample preparation or matrix effects. Inconsistent sample handling, extraction, or derivatization can introduce significant variability.[5][6] Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and/or internal standard, are a major source of imprecision.[7][8] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[7][8]
Q3: My this compound internal standard peak appears at a slightly different retention time than the native butyric acid. Is this a problem?
A3: Yes, this can be a significant issue. A slight shift in retention time, known as the deuterium isotope effect, can lead to the analyte and internal standard experiencing different levels of ion suppression from the sample matrix.[7] This differential matrix effect can compromise the accuracy and precision of your quantification.[7] Ideally, the deuterated internal standard should co-elute with the native analyte.[9][10]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: While the deuterium atoms on the 3-position of butyric acid are generally stable, there is a possibility of hydrogen-deuterium exchange under certain conditions, such as in aqueous solutions or under specific pH and temperature conditions during sample preparation or storage.[11][12][13] This exchange can lead to a decrease in the purity of the internal standard and affect the accuracy of the calibration.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve deviates from linearity, often showing a "hockey stick" or saturating effect at higher concentrations.
-
The coefficient of determination (R²) is below the acceptable limit (e.g., < 0.99).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Isotopic Contribution (Crosstalk) | 1. Check Isotopic Purity: Verify the isotopic purity of the this compound standard. 2. Use a Non-linear Fit: Employ a quadratic or other non-linear regression model for the calibration curve.[1] 3. Optimize MS Resolution: Ensure sufficient mass resolution to distinguish between the analyte and internal standard. | Improved curve fit and accuracy at high concentrations. |
| Detector Saturation | 1. Dilute High Concentration Standards: Dilute the upper-level calibration standards and re-run the curve. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 3. Optimize Detector Settings: Adjust detector gain or other parameters to avoid saturation. | A linear response is restored at the higher end of the concentration range. |
Data Presentation: Example of a Non-Linear vs. Linear Curve
Table 1: Comparison of a non-linear and a corrected linear calibration curve for butyric acid.
| Analyte Conc. (µM) | IS Area | Analyte Area (Non-Linear) | Response Ratio (Non-Linear) | Analyte Area (Corrected) | Response Ratio (Corrected) |
| 1 | 50,123 | 5,050 | 0.101 | 5,050 | 0.101 |
| 5 | 49,876 | 25,100 | 0.503 | 25,100 | 0.503 |
| 10 | 50,345 | 50,200 | 0.997 | 50,200 | 0.997 |
| 50 | 49,990 | 245,000 | 4.901 | 245,000 | 4.901 |
| 100 | 50,050 | 480,000 | 9.590 | 495,000 | 9.890 |
| 200 | 49,950 | 900,000 | 18.018 | 990,000 | 19.820 |
Issue 2: Poor Reproducibility and High Variability
Symptoms:
-
High coefficient of variation (%CV) for replicate injections of the same standard.
-
Inconsistent response ratios across different runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Matrix Effects | 1. Improve Sample Cleanup: Implement a more rigorous sample extraction and cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[6] 2. Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from co-eluting matrix components.[7] 3. Matrix-Matched Calibrants: Prepare calibration standards in a matrix that closely matches the study samples. | Reduced variability (%CV) and improved accuracy of quality control samples. |
| Inconsistent Sample Preparation | 1. Standardize Workflow: Ensure all steps of the sample preparation are performed consistently for all samples and standards. 2. Automate Where Possible: Use automated liquid handlers for precise and repeatable pipetting. | Improved precision and accuracy of the calibration curve. |
Data Presentation: Example of High Variability vs. Improved Reproducibility
Table 2: Comparison of calibration curve data with high variability and after optimization.
| Analyte Conc. (µM) | Response Ratio (High Variability, %CV) | Response Ratio (Improved, %CV) |
| 5 | 0.55 (15%) | 0.51 (4%) |
| 50 | 5.1 (12%) | 4.95 (3%) |
| 100 | 9.8 (18%) | 10.1 (2%) |
Experimental Protocols
Protocol: Quantification of Butyric Acid in Human Plasma using this compound by LC-MS/MS
This protocol outlines a typical workflow for the analysis of butyric acid in human plasma, incorporating derivatization to enhance chromatographic retention and detection sensitivity.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing a derivatization agent such as 3-nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in a suitable solvent (e.g., methanol/water).[14][15]
-
Incubate the mixture at 40°C for 30 minutes.
-
After incubation, add a quenching solution (e.g., 0.1% formic acid in water) to stop the reaction.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to ensure separation of butyric acid from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the derivative.
- Multiple Reaction Monitoring (MRM) Transitions:
-
Butyric acid derivative: Optimize precursor and product ions.
-
This compound derivative: Optimize precursor and product ions.
- Optimize MS parameters such as collision energy, declustering potential, and source temperature.
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: A flowchart for troubleshooting common calibration curve issues.
Experimental Workflow for Butyric Acid Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis of butyric acid.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. why internal standards? - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 14. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to Butyric Acid Quantification: Isotope Dilution vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of butyric acid, a key short-chain fatty acid (SCFA) implicated in gut health and various physiological processes, is of paramount importance. This guide provides an objective comparison of the gold-standard isotope dilution mass spectrometry methods with an alternative gas chromatography approach, supported by experimental data to inform methodological choices in your research.
The quantification of butyric acid in complex biological matrices presents analytical challenges due to its volatility and potential for matrix interference. Isotope dilution coupled with mass spectrometry (MS) is a highly specific and sensitive technique that has become the benchmark for accuracy. This method involves spiking a sample with a known amount of a stable isotope-labeled form of butyric acid (e.g., d7-butyric acid or ¹³C-butyric acid). The isotopically labeled standard serves as an internal standard that co-elutes with the endogenous butyric acid, allowing for precise quantification that corrects for variations in sample preparation and instrument response.
This guide will compare two primary isotope dilution techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a widely used alternative method, Gas Chromatography with Flame Ionization Detection (GC-FID).
Performance Comparison
The following table summarizes the key performance characteristics of the different methods for butyric acid quantification. Data has been compiled from various validated studies to provide a comparative overview.
| Parameter | Isotope Dilution GC-MS | Isotope Dilution LC-MS/MS | GC-FID |
| Linearity (R²) | ≥ 0.98[1] | > 0.998[2][3] | > 0.999[4][5][6][7][8] |
| Limit of Detection (LOD) | 0.49 µM[9] | 0.001 mM[2][3] | 0.01% of total fat[4][5][6][7][8] |
| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD | 0.10% of total fat[4][5][6][7][8] | 0.10% of total fat[4][5][6][7][8] |
| Accuracy (% Recovery) | 95–117%[1] | 92% to 120%[2][3] | 98.2–101.9%[4][5][6][7][8] |
| Precision (%RSD) | 1–4.5%[1] | <12% (intra-day), <20% (inter-day)[2][3] | 0.70–1.33%[4] |
Experimental Protocols
Isotope Dilution GC-MS Method
This method involves the extraction of butyric acid from the sample, followed by derivatization to increase its volatility for GC analysis. The use of a deuterated internal standard (d7-butyric acid) ensures accurate quantification.
Sample Preparation:
-
Homogenize 30 mg of tissue or 30 µL of plasma in 293.75 µL of ethanol.[1]
-
Add 6.25 µL of a deuterated internal standard mix containing d7-butyric acid.[1]
-
Acidify the sample with succinic acid.[1]
-
Extract the SCFAs with an appropriate organic solvent.
-
Concentrate the extract by alkaline vacuum centrifugation.[1]
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
GC-MS Analysis:
-
Column: High-polarity polyethylene glycol (PEG) type column.[10]
-
Injection: 1 µL of the prepared sample.
-
Carrier Gas: Helium.[1]
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring for the specific ions of butyric acid and its deuterated internal standard.[1]
Isotope Dilution LC-MS/MS Method (Without Derivatization)
This novel method offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation and reducing analysis time.
Sample Preparation:
-
Spike the sample with isotopically labeled internal standards.[2]
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Centrifuge the sample and collect the supernatant for analysis.
LC-MS/MS Analysis:
-
Column: A porous graphitic carbon (PGC) column is effective for separating isomers like butyrate and isobutyrate without derivatization.[2]
-
Mobile Phase: A gradient of acidic mobile phases is typically used.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Alternative Method: GC-FID with Derivatization
This method is a robust and cost-effective alternative to mass spectrometry, relying on the flame ionization detector for quantification. It requires derivatization to convert butyric acid into a more volatile form, typically a methyl ester.
Sample Preparation:
-
Weigh 0.2 g of the extracted fat into a flask.[4]
-
Add 5 mL of an internal standard solution (e.g., valeric acid).[4]
-
Add 4 mL of 0.5 N NaOH in methanol and reflux for 8 minutes.[4]
-
Add 5 mL of boron trifluoride-methanol and boil for 2 minutes.[4]
-
Add 5 mL of n-heptane and boil for 1 minute.[4]
-
Add 15 mL of saturated sodium chloride solution.[4]
-
Transfer the clear organic layer to a vial for GC-FID analysis.[4]
GC-FID Analysis:
-
Column: A suitable capillary column for fatty acid methyl ester (FAME) analysis.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Based on the peak area ratio of methyl butyrate to the internal standard.
Methodology Visualization
To further clarify the workflows, the following diagrams illustrate the key steps in the isotope dilution and alternative methods.
Caption: Isotope Dilution Method Workflow.
Caption: Alternative GC-FID Method Workflow.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by G… [ouci.dntb.gov.ua]
- 7. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Butyric-3,3-D2 Acid vs. 13C-Butyric Acid in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible quantification. This is particularly true in mass spectrometry-based assays for ubiquitous metabolites like butyric acid. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards for butyric acid: Butyric-3,3-D2 acid and 13C-butyric acid.
This comparison delves into the practical advantages and disadvantages of each internal standard, supported by experimental data from various studies. We will explore their performance in terms of key analytical parameters, outline typical experimental protocols, and provide visual aids to clarify complex concepts.
At a Glance: Key Differences
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, primarily because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, thus effectively compensating for matrix effects and variations in sample preparation. However, the choice between a deuterium-labeled and a carbon-13-labeled standard is not always straightforward.
13C-labeled internal standards are often considered the superior choice for many applications.[1] They share nearly identical physicochemical properties with their unlabeled counterparts, ensuring co-elution and equivalent response factors.[1] Furthermore, the carbon-13 label is exceptionally stable and not susceptible to isotopic exchange.[2]
Deuterium-labeled internal standards , while frequently more cost-effective, can present analytical challenges.[1][2] The mass difference between deuterium and hydrogen can sometimes lead to a slight chromatographic shift, causing the internal standard to elute slightly earlier than the analyte.[3][4] More critically, deuterium atoms, particularly those on carbon atoms adjacent to carbonyl groups, can be prone to back-exchange with protons from the solvent or matrix, compromising the accuracy of quantification.[3] The stability of the deuterium label is highly dependent on its position within the molecule.
Performance Data: A Comparative Overview
It is crucial to note that a direct comparison of these values should be made with caution, as the experimental conditions, instrumentation, and matrices differ between the studies. However, this compilation provides valuable insights into the expected performance of each internal standard.
| Performance Metric | Butyric-d7 Acid (Deuterium Labeled) | 13C-Butyric Acid (Carbon-13 Labeled) |
| Linearity (r²) | ≥ 0.993[5] | > 0.998[6] |
| Limit of Detection (LOD) | 12.3 ng/mL[5] | 0.001 mM[6] |
| Limit of Quantification (LOQ) | Not explicitly stated, but assay is linear down to 40 ng/mL[5] | Not explicitly stated, but calibration curve starts at 0.001 mM[6] |
| Intra-day Precision (%CV) | ≤ 5.0%[5] | < 12%[6] |
| Inter-day Precision (%CV) | ≤ 9.2%[5] | < 20%[6] |
| Accuracy (Recovery) | Not explicitly stated | 92% to 120%[6] |
| Matrix | Human Plasma, Serum, Urine, Feces, Saliva[5] | Various biological matrices[6] |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS)[5] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6] |
Note: The data for the deuterium-labeled standard is for butyric acid-d7, as specific performance data for this compound was not found in the reviewed literature. However, the general principles and potential challenges of using deuterated standards apply.
Experimental Protocols
Below are representative experimental protocols for the quantification of butyric acid using either a deuterium-labeled or a 13C-labeled internal standard.
Protocol 1: Quantification of Short-Chain Fatty Acids using a Deuterated Internal Standard (Adapted from a GC-MS method)
This protocol provides a general workflow for the analysis of short-chain fatty acids (SCFAs), including butyric acid, in various biofluids using a deuterated internal standard.
1. Sample Preparation:
- Thaw frozen biofluid samples (e.g., plasma, serum, urine) at room temperature.
- To a 100 µL aliquot of the sample, add 10 µL of an internal standard working solution containing butyric acid-d7.
- Acidify the sample by adding 50 µL of 50% (v/v) sulfuric acid.
- Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex the mixture vigorously for 2 minutes and then centrifuge at 13,000 x g for 10 minutes.
- Transfer the upper organic layer to a clean microcentrifuge tube.
- Repeat the extraction with another 500 µL of MTBE.
- Combine the organic layers and transfer to a GC vial for analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm).
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 0.5 min, ramp to 180°C at 8°C/min, then to 240°C at 25°C/min, and hold for 2 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for butyric acid and butyric acid-d7.
Protocol 2: Quantification of Short-Chain Fatty Acids using a 13C-Labeled Internal Standard (Adapted from an LC-MS/MS method)
This protocol outlines a direct injection method for the analysis of SCFAs in biological fluids without derivatization, utilizing a 13C-labeled internal standard.[6]
1. Sample Preparation:
- Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
- To a 50 µL aliquot of the sample, add 10 µL of an internal standard mixture containing 13C-butyric acid.
- Add 150 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
- Column: Porous graphitic carbon (PGC) column (e.g., 100 mm × 2.1 mm, 3 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the SCFAs.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C) or equivalent.[7]
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized SCFAs.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize and monitor the transitions for both butyric acid and 13C-butyric acid.[6]
Visualizing the Comparison
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, a typical experimental workflow, and a logical comparison of the two internal standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, high-throughput measurement of gut-derived short-chain fatty acids in clinically relevant biofluids using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Short-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is critical for unraveling their roles in health and disease. As key metabolites produced by the gut microbiota, SCFAs like acetate, propionate, and butyrate are implicated in a range of physiological processes. The two most prominent analytical techniques for SCFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison: A Quantitative Overview
The choice between GC-MS and LC-MS for SCFA analysis often hinges on a trade-off between sensitivity, sample throughput, and the specific requirements of the study. Below is a summary of key performance parameters for the two techniques based on published literature.
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | Generally lower, reaching ng/mL to sub-ng/mL levels with derivatization.[1] For instance, a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization reported LODs of 5–24 ng/mL for various SCFAs.[1] Another study using propyl esterification showed LODs < 0.01 µg/mL for acetic and butyric acid.[2][3] | Can achieve low ng/mL to µg/mL levels. A direct LC-MS/MS method reported LODs of 0.001 mM for most SCFAs, with the exception of acetate at 0.003 mM.[4][5][6][7] Derivatization with 3-nitrophenylhydrazine (3-NPH) can also yield low detection limits.[8] | GC-MS often exhibits superior sensitivity, especially for volatile SCFAs, due to efficient ionization in the gas phase. |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range. One study reported LOQs of 0.05–0.1 μg/mL for all SCFAs using GC-MS/MS.[1] Another GC-MS method had an LOQ of < 0.1 µg/mL for acetic and butyric acid.[2][3] | Varies with the method. A direct injection LC-MS/MS method had an LOQ of 0.31 μM for acetate and 0.16 μM for propionate and butyrate.[9] | Both techniques can provide adequate quantification limits for most biological matrices, but GC-MS may be preferred for samples with very low SCFA concentrations. |
| **Linearity (R²) ** | Excellent linearity is consistently reported, with R² values typically > 0.99.[1][2][3] | Also demonstrates excellent linearity, with R² values > 0.99 routinely achieved.[4][5][6][7] | Both methods provide a wide linear range suitable for quantifying SCFAs across various concentrations found in biological samples. |
| Precision (RSD%) | Intra-day and inter-day precision are generally below 15%.[10] | Intra- and inter-day precision are typically <12% and <20%, respectively.[4][5][6][7] | Both techniques offer high precision, ensuring the reproducibility of results. |
| Accuracy/Recovery (%) | Recovery rates are often between 80% and 120%. A GC-MS method with propyl esterification showed recovery rates of 99.4%–108.3%.[2][3] | Accuracy ranges from 92% to 120% in many studies.[4][5][6][7] | Both methods can achieve high accuracy, though this is highly dependent on the sample preparation and extraction efficiency. |
| Sample Preparation | Often requires derivatization to increase volatility, which can be time-consuming and sensitive to moisture.[11][12] Common derivatizing agents include silylating agents and alkyl chloroformates.[12][13] | Can be performed with or without derivatization. Direct injection methods offer faster sample preparation, while derivatization can improve sensitivity and chromatographic separation.[4][5][6][7][14] | LC-MS generally offers more flexibility in sample preparation, with the option for high-throughput direct analysis. |
| Analysis Time | Typical run times are in the range of 15-30 minutes. | Ultra-high-pressure LC (UHPLC) can significantly shorten analysis time to as little as 4-10 minutes.[4][5][6][7][8][14] | LC-MS, particularly UHPLC-MS, offers a clear advantage in terms of sample throughput. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for GC-MS and LC-MS analysis of SCFAs, based on common practices found in the literature.
GC-MS Protocol for SCFA Analysis (with Derivatization)
-
Sample Preparation (Fecal Sample):
-
Homogenize a known weight of fecal sample in a suitable solvent (e.g., saturated NaCl solution or ethanol).[15]
-
Acidify the homogenate with an acid like hydrochloric acid or sulfuric acid to protonate the SCFAs.[11]
-
Perform liquid-liquid extraction with a solvent such as diethyl ether or methyl tert-butyl ether.[10][16]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the SCFAs to a new tube.
-
Add an internal standard (e.g., a deuterated SCFA) to the extract.[11]
-
-
Derivatization (using Isobutyl Chloroformate):
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 GC System (or equivalent).
-
Column: A polar capillary column, such as a VF-5ms (30 m x 0.25 mm x 0.50 µm), is often used.[11]
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Injector: Splitless or split injection at a temperature of around 250°C.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
LC-MS/MS Protocol for SCFA Analysis (Direct Injection)
-
Sample Preparation (Plasma Sample):
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol containing an internal standard.
-
Vortex and centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC system such as a Waters ACQUITY UPLC or equivalent.
-
Column: A column suitable for polar compounds, such as a reversed-phase C18 column, is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to aid in protonation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for underivatized SCFAs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each SCFA and the internal standard.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the key decision points when choosing between GC-MS and LC-MS, the following diagrams have been generated.
Caption: A generalized workflow for SCFA analysis comparing the paths for GC-MS and LC-MS.
Caption: A logical comparison of the advantages and disadvantages of GC-MS and LC-MS for SCFA analysis.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of SCFAs. The optimal choice depends on the specific goals of the research, the available instrumentation, and the desired sample throughput.
-
GC-MS remains a gold standard for its high sensitivity and excellent chromatographic resolution, making it ideal for studies requiring the detection of trace levels of SCFAs. However, the necessity of derivatization can increase sample preparation time and complexity.
-
LC-MS , particularly when coupled with UHPLC systems, offers a significant advantage in terms of speed and sample throughput. The option for direct injection simplifies the workflow, though derivatization may be employed to enhance sensitivity.
Ultimately, a thorough evaluation of the validation parameters presented here, in conjunction with the specific needs of your research, will guide the most appropriate and effective methodological choice for your SCFA analysis.
References
- 1. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sites.psu.edu [sites.psu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. development-and-validation-of-a-lc-ms-ms-technique-for-the-analysis-of-short-chain-fatty-acids-in-tissues-and-biological-fluids-without-derivatisation-using-isotope-labelled-internal-standards - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 8. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for SCFA Analysis: A Comparative Guide to the Accuracy and Precision of Butyric-3,3-D2 Acid
For researchers, scientists, and drug development professionals navigating the complexities of short-chain fatty acid (SCFA) analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Butyric-3,3-D2 acid against other common internal standards, supported by experimental data, to establish its position as a superior choice for robust SCFA quantification.
The use of stable isotope-labeled internal standards is a widely accepted strategy to correct for variations in sample preparation, matrix effects, and instrument response in mass spectrometry-based analyses.[1][2] By mimicking the chemical and physical properties of the target analytes, these standards provide a reliable reference for quantification. This guide delves into the specifics of why a deuterated standard like this compound offers enhanced accuracy and precision in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.
Comparative Analysis of Internal Standards for SCFA Quantification
The selection of an internal standard significantly impacts the reliability of SCFA quantification. While various deuterated and non-deuterated compounds are utilized, their performance characteristics can differ. The following table summarizes key performance metrics for SCFA analysis using different internal standards, compiled from various studies.
| Internal Standard | Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) | Reference |
| Butyric acid-d7 | LC-MS/MS (derivatization) | Fecal Homogenate | Not explicitly stated, but method validated | CV < 10% | Linear over a wide range | [3][4] |
| Butyric acid-d7 | GC-MS | Tissue, Plasma | Not explicitly stated, but method validated | Not explicitly stated, but method validated | Not explicitly stated, but method validated | [5] |
| Propionic acid-d5 | LC-MS/MS (derivatization) | Fecal Homogenate | Not explicitly stated, but method validated | CV < 10% | Linear over a wide range | [3][4] |
| Acetic acid-13C,d3 | LC-MS/MS (derivatization) | Fecal Homogenate | Not explicitly stated, but method validated | CV < 10% | Linear over a wide range | [3] |
| Acetic acid-d4 | UPLC-MS/MS (derivatization) | Human Feces | 85.5% to 104.3% | ≤3.8% | >0.99 | [6] |
| 2-Ethylbutyric acid | LC-MS/MS (derivatization) | Cecal Samples | Within 10% for abundant SCFAs | Not explicitly stated | Not explicitly stated | [7] |
| Isocaproic acid | GC-FID | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
Note: this compound is a specific isotopologue of deuterated butyric acid. The data for butyric acid-d7 is presented as a close surrogate, reflecting the general performance of deuterated butyric acid as an internal standard.
The data consistently demonstrates that methods employing stable isotope-labeled internal standards, such as deuterated forms of the target SCFAs, achieve high levels of precision (low %RSD or CV) and accuracy.[3][4][6] These standards co-elute with the native analytes, experiencing similar ionization suppression or enhancement, thus providing a more accurate correction compared to non-isotopically labeled standards like 2-ethylbutyric acid or isocaproic acid.[1][2]
Experimental Methodologies
To provide a comprehensive understanding of how these results are achieved, detailed experimental protocols for both LC-MS/MS and GC-MS are outlined below.
Protocol 1: LC-MS/MS Analysis of SCFAs with Derivatization
This method, adapted from Liebisch et al., utilizes 3-nitrophenylhydrazine (3NPH) for derivatization to enhance chromatographic retention and mass spectrometric detection of SCFAs.[3]
1. Sample Preparation:
-
Homogenize 100 mg of fecal sample in 1 mL of 70% isopropanol.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes.
-
Collect the supernatant for derivatization.
2. Internal Standard Spiking:
-
To 50 µL of the supernatant, add 50 µL of an aqueous internal standard mixture containing this compound (or a similar deuterated standard like [D7]-butyric acid), [D5]-propionic acid, and [13C,D3]-acetic acid at appropriate concentrations.
3. Derivatization:
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.
-
Mix and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the SCFA derivatives.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for each SCFA and their deuterated internal standards.
Protocol 2: GC-MS Analysis of SCFAs
This protocol is a generalized procedure based on common practices for SCFA analysis by GC-MS.[5][9]
1. Sample Preparation and Extraction:
-
Acidify the sample (e.g., fecal homogenate, plasma) with an acid such as hydrochloric acid to a pH of 2-3.
-
Add an internal standard mix containing this compound and other relevant deuterated SCFAs.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Collect the organic layer containing the SCFAs.
2. Derivatization (Optional but Recommended):
-
While direct injection of the free acids is possible, derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate can improve peak shape and sensitivity.[8][10]
3. GC-MS Analysis:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., a wax or nitroterephthalic acid modified polyethylene glycol column).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A program that effectively separates the SCFAs of interest.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each SCFA and their deuterated internal standards.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the analytical workflow and the rationale for using stable isotope-labeled internal standards.
Caption: Experimental workflow for SCFA analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Evaluation and comparison of short chain fatty acids composition in gut diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Inter-laboratory Comparison of Short-Chain Fatty Acid Analysis Using Deuterated Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Importance of Deuterated Standards in SCFA Analysis
Stable isotope-labeled internal standards, particularly deuterated standards, are widely recognized as the gold standard for the accurate quantification of endogenous metabolites by mass spectrometry.[1][2] Their use is critical for correcting for variability that can be introduced during sample preparation, extraction, and analysis.[1] By adding a known concentration of a deuterated SCFA analog to a sample at the beginning of the workflow, any loss of the analyte during subsequent steps will be mirrored by a proportional loss of the internal standard. This allows for reliable correction of the final quantified amount, leading to more accurate and precise results.
Comparative Analysis of Analytical Methodologies
The two predominant techniques for SCFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the quantitative performance of various methods as reported in the literature, providing a basis for comparison.
Table 1: Comparison of GC-MS Methods for SCFA Analysis Using Deuterated Standards
| Method Reference | Sample Matrix | Derivatization | Key Performance Metrics |
| --INVALID-LINK-- [3][4][5] | Human Plasma, Serum, Feces; Mouse Cecum | None (Direct Injection) | Linearity (R²): >0.99LOD: Not ReportedLOQ: Not ReportedIntra-day Precision (%RSD): <10%Inter-day Precision (%RSD): <15%Recovery: 94.89–109.32% |
| --INVALID-LINK-- [6] | Human Stool | Isobutyl Chloroformate | Linearity (R²): >0.99LOD: 0.02-0.23 µg/mLLOQ: 0.08-0.78 µg/mLIntra-day Precision (%RSD): 0.56-1.03%Inter-day Precision (%RSD): 0.10-4.76%Recovery: 54.24–140.94% |
Table 2: Comparison of LC-MS/MS Methods for SCFA Analysis Using Deuterated Standards
| Method Reference | Sample Matrix | Derivatization | Key Performance Metrics |
| --INVALID-LINK-- [7][8] | Mouse Cecal Contents, Bacterial Cultures | Aniline | Linearity (R²): Not ReportedLOD: 40 nMLOQ: 160-310 nMIntra-day Precision (%RSD): <3%Inter-day Precision (%RSD): <1%Accuracy (% Error): <10% |
| --INVALID-LINK-- | Tissues and Biological Fluids | None (Direct Injection) | Linearity (R²): >0.998LOD: 0.001-0.003 mMLOQ: Not ReportedIntra-day Precision (%RSD): <12%Inter-day Precision (%RSD): <20%Accuracy: 92-120% |
| --INVALID-LINK-- [9] | Microbial Supernatants | 3-nitrophenylhydrazine (3NPH) | Linearity (R²): Not ReportedLOD: Not ReportedLOQ: Not ReportedIntra-day Precision (%RSD): Not ReportedInter-day Precision (%RSD): Not ReportedAccuracy: Not Reported |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: GC-MS Analysis of SCFAs (Adapted from Han et al., 2022)[3][4][5]
1. Sample Preparation (Feces):
-
Homogenize 50 mg of fecal sample with 1 mL of distilled water.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
To 100 µL of the filtered supernatant, add 10 µL of an internal standard solution containing deuterated acetate, propionate, and butyrate.
-
Acidify the sample with 5 µL of 6 M HCl.
2. GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977A MS.
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 180°C at 8°C/min, then to 240°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Analysis of SCFAs (Adapted from Bihan et al., 2022)[7][8]
1. Sample Preparation and Derivatization:
-
To 20 µL of sample (e.g., cecal fluid supernatant), add 80 µL of a 50:50 (v/v) acetonitrile/water solution containing the deuterated internal standards.
-
Add 5 µL of 2.4 M aniline in acetonitrile.
-
Add 5 µL of 1.2 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:10 with 50:50 (v/v) methanol/water prior to injection.
2. LC-MS/MS Analysis:
-
Instrument: Thermo Scientific Vanquish UHPLC coupled to a TSQ Altis Triple Quadrupole Mass Spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
Visualizations
Experimental Workflow for SCFA Analysis
Caption: A generalized workflow for SCFA analysis from sample preparation to data analysis.
SCFA Signaling Pathway
Caption: SCFAs bind to GPCRs, initiating downstream signaling and cellular responses.
Logical Relationship of Using Deuterated Standards
Caption: Deuterated standards co-processed with analytes enable accurate quantification.
References
- 1. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Short-Chain Fatty Acid Analysis: A Comparative Guide to Linearity and Recovery with Butyric-3,3-D2 Acid
In the quantitative analysis of short-chain fatty acids (SCFAs), particularly butyric acid, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. This guide provides a comparative overview of the performance of Butyric-3,3-D2 acid and other deuterated alternatives, focusing on linearity and recovery experiments. The information presented is intended for researchers, scientists, and drug development professionals working to establish robust analytical methods for SCFA quantification.
Stable isotope-labeled standards, such as Butyric-d7 acid, are frequently employed to correct for variations in sample extraction, derivatization, and ionization efficiency in mass spectrometry-based methods like GC-MS and LC-MS.[1][2] These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction behavior, thus compensating for matrix effects.
Comparative Performance: Linearity
Linearity of an analytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a given range. A common metric for linearity is the coefficient of determination (R²), with values greater than 0.99 being desirable.
Table 1: Linearity Data for SCFA Analysis Using Deuterated Internal Standards
| Analyte | Internal Standard | Method | Linear Range | R² | Reference |
| Butyric Acid | Butyric-d7 acid | GC-MS (derivatization-free) | Not Specified | > 0.99 | [3][4] |
| Butyric Acid | Butyric-d7 acid | LC-MS/MS (no derivatization) | Not Specified | > 0.998 | [5][6] |
| Butyric Acid | 13C2-propionic acid | HPLC-MS-MS (derivatization) | 0.39 - 200 ng/mL | ≥ 0.9997 | [7][8] |
| Butyric Acid | Valeric acid (non-deuterated) | GC-FID (derivatization) | 0.04 - 1.60 mg/mL | > 0.999 | [9][10][11] |
Note: While specific data for this compound was not found in the provided search results, the performance of the highly deuterated Butyric-d7 acid serves as a strong benchmark. The principles of using a deuterated standard apply similarly to this compound.
Comparative Performance: Recovery
Recovery experiments are essential to determine the efficiency of an analytical method in extracting the analyte from a complex matrix. Acceptable recovery rates are typically within the range of 80-120%.
Table 2: Recovery Data for SCFA Analysis Using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Recovery Rate (%) | Reference |
| Butyric Acid | Butyric-d7 acid | Plasma, Feces, Cecum, Liver, Adipose Tissue | 95 - 117 | [3][4] |
| Butyric Acid | Valeric acid (non-deuterated) | Butter Blends, Blended Milk Products | 98.2 - 101.9 | [9][10] |
| Butyric Acid | Not Specified | Not Specified | 99.6 - 100.1 | [10] |
| Various SCFAs | Isotope Labeled Standards | Plasma, Serum, Feces, Cecum | 94.89 - 109.32 | [12] |
The use of a stable isotope-labeled internal standard is critical for correcting interindividual variability in recovery from complex biological matrices.[13][14]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for linearity and recovery experiments based on common practices in SCFA analysis.
Protocol 1: Linearity Experiment (GC-MS)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled butyric acid in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of the internal standard, this compound (or a suitable alternative like Butyric-d7 acid), at a known concentration.
-
Create a series of calibration standards by serially diluting the unlabeled butyric acid stock solution to cover the expected concentration range in the samples.
-
Spike each calibration standard with a constant concentration of the internal standard.
-
-
Sample Preparation (Example: Fecal Samples):
-
Homogenize a known weight of the fecal sample in an appropriate extraction solvent (e.g., ethanol).[3]
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the SCFAs.
-
Concentrate the extract, for example, by alkaline vacuum centrifugation.[3][4]
-
Acidify the sample to allow for volatility for GC analysis.[3][4]
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Use a suitable column for SCFA separation (e.g., a wax-type column).[15]
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions for butyric acid and the deuterated internal standard.[3][4]
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte (butyric acid) to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Protocol 2: Recovery Experiment (LC-MS/MS)
-
Sample Selection:
-
Choose a representative matrix (e.g., plasma, fecal extract) that is free of the analyte or has a low, known background concentration.
-
-
Spiking Procedure:
-
Prepare three sets of samples:
-
Set A (Neat): The matrix sample without any added analyte or internal standard.
-
Set B (Pre-Spiked): The matrix sample spiked with a known concentration of unlabeled butyric acid and the internal standard (this compound) before the extraction process.
-
Set C (Post-Spiked): The matrix sample is extracted first, and then the extract is spiked with the same known concentration of unlabeled butyric acid and the internal standard just before analysis.
-
-
-
Extraction:
-
Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction) on Sets A and B.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using a validated LC-MS/MS method.
-
-
Calculation of Recovery:
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set C) x 100
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution. The following diagram illustrates the key steps in a typical linearity and recovery study for this compound.
Caption: Workflow for Linearity and Recovery Experiments.
Conclusion
The use of deuterated internal standards, such as this compound, is a well-established and highly effective strategy for accurate and precise quantification of short-chain fatty acids in complex biological matrices. Published data for similar deuterated standards consistently demonstrate excellent linearity (R² > 0.99) and high recovery rates (typically 95-117%). By following rigorous experimental protocols for linearity and recovery, researchers can develop robust and reliable analytical methods essential for advancing our understanding of the role of SCFAs in health and disease.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
A Comparative Guide to Butyric-3,3-D2 Acid and Other Deuterated SCFA Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for Short-Chain Fatty Acid Analysis
The precise and accurate quantification of short-chain fatty acids (SCFAs) is paramount in various fields of research, from gut microbiome studies to drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. This guide provides a comprehensive comparison of Butyric-3,3-D2 acid with other commonly used deuterated SCFA internal standards, supported by experimental data to aid in the selection of the most appropriate standard for your research needs.
Introduction to Deuterated Internal Standards in SCFA Analysis
Stable isotope-labeled internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis. In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated standards are widely employed due to their chemical similarity to the analyte of interest, while being distinguishable by their mass-to-charge ratio. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thus compensating for matrix effects and other sources of analytical variability.
This guide focuses on this compound and compares its performance characteristics with other deuterated analogues of butyric acid, as well as deuterated standards for other common SCFAs like acetic and propionic acids.
Performance Comparison of Deuterated SCFA Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and reliability of SCFA quantification. The following tables summarize the performance of various deuterated SCFA internal standards based on published experimental data.
Table 1: Comparison of Linearity for SCFA Quantification Using Deuterated Internal Standards
| Internal Standard | Analyte(s) | Method | Linearity (R²) | Citation |
| Butyric acid-d7 | Butyric acid and other SCFAs | GC-MS | > 0.99 | [1] |
| Butyric acid-¹³C₄ | Butyric acid | UPLC-HRMS | 0.9944 - 0.9999 | [2] |
| Propionic acid-d5 | Propionic acid | LC-MS/MS | > 0.999 | [3] |
| Acetic acid-¹³C₂, Butyric acid-d7 | Acetic acid, Butyric acid | LC-MS | > 0.999 | [4] |
| Acetic acid-d4, Propionic acid-d6, Butyric acid-d7 | Acetic, Propionic, Butyric acids | GC-MS | > 0.99 | [1] |
| ¹³C-labeled Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate | LC-MS/MS | > 0.995 | [5] |
Table 2: Comparison of Recovery Rates for Deuterated SCFA Internal Standards
| Internal Standard | Matrix | Method | Recovery Rate (%) | Citation |
| Butyric acid-d7 | Plasma, Feces, Cecum, Liver, Adipose Tissue | GC-MS | 95 - 117 | [1] |
| ¹³C₄-Sodium Butyrate | Human Feces | UPLC-HRMS | 92.38 - 109.65 | [2] |
| D₇-Butyric acid | Serum | LC-MS | Not specified | [4] |
| D₅-Propionic acid | Feces | LC-MS/MS | Not specified | [3] |
| D₄-Acetic acid | Plasma, Feces, Cecum, Liver, Adipose Tissue | GC-MS | 95 - 117 | [1] |
Table 3: Comparison of Precision (CV%) for SCFA Quantification Using Deuterated Internal Standards
| Internal Standard | Precision Type | Method | Coefficient of Variation (CV%) | Citation |
| Butyric acid-d7 | Reproducibility (RSD) | GC-MS | 1 - 4.5 | [1] |
| ¹³C₄-Sodium Butyrate | Precision (RSD) | UPLC-HRMS | 1.12 - 6.13 | [2] |
| D₇-Butyric acid | Intra- & Inter-day CVs | LC-MS | 0.34 - 12.58 | [4] |
| D₅-Propionic acid | Not specified | LC-MS/MS | Not specified | [3] |
| D₄-Acetic acid | Reproducibility (RSD) | GC-MS | 1 - 4.5 | [1] |
| ¹³C-labeled Acetate, Propionate, Butyrate | Intra-day Precision | LC-MS/MS | < 12 | [6][7] |
| ¹³C-labeled Acetate, Propionate, Butyrate | Inter-day Precision | LC-MS/MS | < 20 | [6][7] |
Note on this compound: While direct comparative studies featuring this compound are limited in the currently available literature, its structural similarity to native butyric acid suggests it would perform comparably to other deuterated butyric acid isotopologues. The key advantage of using a deuterated standard is the co-elution with the analyte, which this compound would achieve. The choice between different deuterated forms (e.g., d2 vs. d7) may depend on the specific mass spectrometry method and potential for isotopic overlap with other matrix components.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for SCFA analysis using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis of SCFAs with Derivatization
This protocol is adapted from methods utilizing 3-nitrophenylhydrazine (3-NPH) derivatization for enhanced sensitivity and chromatographic retention.
1. Sample Preparation and Extraction:
-
To 50 µL of sample (e.g., plasma, fecal supernatant), add 50 µL of an aqueous internal standard mixture containing the deuterated SCFA standards (e.g., this compound, Propionic acid-d5, Acetic acid-¹³C₂).
-
For protein precipitation (if necessary), add 200 µL of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To the supernatant, add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
-
Incubate the mixture at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the SCFA derivatives (e.g., 10-50% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each SCFA derivative and its deuterated internal standard.
Protocol 2: GC-MS Analysis of SCFAs (Derivatization-Free)
This protocol is based on a direct injection method for volatile free fatty acids.
1. Sample Preparation and Extraction:
-
To 30 mg of tissue or 30 µL of plasma, add an appropriate volume of ethanol and a known amount of the deuterated internal standard mix (e.g., this compound, Propionic acid-d6, Acetic acid-d4).[1]
-
Homogenize the sample thoroughly.
-
Centrifuge to pellet debris and collect the supernatant.
-
Concentrate the extract using alkaline vacuum centrifugation.[1]
-
Acidify the sample with succinic acid to ensure SCFAs are in their volatile free acid form.[1]
2. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable column for volatile fatty acid analysis (e.g., a fused-silica capillary column with a polar stationary phase).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate the SCFAs.
-
Carrier Gas: Helium.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each SCFA and its corresponding deuterated internal standard.
Visualizing Key Pathways and Workflows
SCFA Signaling Pathways
Short-chain fatty acids are key signaling molecules that influence host physiology primarily through the activation of G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and through the inhibition of histone deacetylases (HDACs).
Caption: Overview of SCFA signaling pathways in host cells.
Experimental Workflow for SCFA Quantification
The general workflow for quantifying SCFAs in biological samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for SCFA quantification.
Conclusion
The selection of a suitable deuterated internal standard is a critical decision in the development of robust and reliable methods for SCFA quantification. While a variety of deuterated standards for common SCFAs are available, with Butyric acid-d7 being a frequently used option for butyrate analysis, this compound presents a viable alternative. The key to accurate quantification lies in the use of an internal standard that closely mimics the behavior of the analyte throughout the analytical process. The choice of the specific deuterated analogue may be influenced by the analytical platform, the complexity of the sample matrix, and the potential for isotopic interference. The experimental protocols and performance data presented in this guide offer a foundation for researchers to make informed decisions and develop high-quality analytical methods for their specific research questions.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyric-3,3-D2 Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of deuterated compounds is paramount for laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Butyric-3,3-D2 acid.
This compound, a deuterated isotopologue of butyric acid, requires careful handling and disposal due to its chemical properties. While its isotopic labeling does not significantly alter its hazardous characteristics from that of standard butyric acid, adherence to specific protocols is crucial. Butyric acid is known to be a combustible liquid that can cause severe skin burns and eye damage, is harmful if swallowed, and poses a risk to aquatic life.[1][2] Therefore, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of laboratory personnel and contain the spill.
For small spills:
-
Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[4]
-
Do not use combustible materials like paper towels without first absorbing the bulk of the liquid with an inert material.
-
Collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water, and collect the cleaning materials as hazardous waste.
For large spills:
-
Evacuate the immediate area and alert laboratory safety personnel.
-
If it is safe to do so, stop the leak.[4]
-
Keep away from heat and sources of ignition as butyric acid is a combustible liquid.[4][5]
-
Contain the spill by diking with an inert material.[5]
-
Follow the instructions of trained emergency response personnel for cleanup and disposal.
Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6]
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing agents and strong bases.[6]
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with carboxylic acids. Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat, sparks, and open flames.[3]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Disposal must be carried out by a licensed and approved waste disposal contractor.[2]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for butyric acid, which is chemically analogous to this compound.
| Property | Value | Reference |
| Flash Point | 71.7°C (161.1°F) (Closed Cup) | [4] |
| Auto-Ignition Temperature | 452°C (845.6°F) | [4] |
| Flammable Limits | Lower: 2%, Upper: 10% | [4] |
| Oral LD50 (Rat) | 2000 mg/kg | [4] |
| Dermal LD50 (Rabbit) | 530 mg/kg | [4] |
| UN Number | 2820 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Butyric-3,3-D2 acid
Essential Safety and Handling Guide for Butyric-3,3-D2 Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Chemical Identity:
-
Name: this compound
-
Synonyms: Butanoic-3,3-d2 acid
-
CAS Number: 64833-96-1[1]
-
Chemical Formula: CC([2H])([2H])CC(O)=O[1]
This compound is a deuterated form of butyric acid. While deuteration can alter metabolic pathways, the immediate physical and chemical hazards are expected to be nearly identical to those of non-deuterated butyric acid. Butyric acid is a corrosive, combustible liquid with a strong, unpleasant odor.[2] It can cause severe skin burns and eye damage.[3][4][5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The substance is corrosive to the eyes, skin, and respiratory tract.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Wear suitable chemical protection gloves tested according to EN 374.[4][6] Materials such as nitrile or butyl rubber are recommended for handling acids.[7] | To prevent skin contact, which can cause severe burns and irritation.[3] |
| Eye & Face Protection | Use safety goggles with side protection.[6] A face shield should be worn in addition to goggles where there is a high risk of splashing.[7] | To protect against splashes that can cause severe eye damage, including loss of vision.[5][8][9] |
| Skin & Body Protection | Wear a lab coat, protective clothing, or a chemical-resistant apron.[8][10] For larger quantities or significant exposure risk, a full protective suit may be necessary.[10] | To protect skin from burns and irritation.[8] Contaminated clothing should be removed immediately and washed before reuse.[3][5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or during a large spill, wear a suitable respirator (e.g., full-face respirator with acid gas cartridges).[2][3][7] | Inhalation of vapors can cause severe irritation to the respiratory tract, characterized by coughing and shortness of breath.[8] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor exposure.[11]
-
Ventilation: Ensure the fume hood or other local exhaust ventilation is operational and certified.
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[12]
-
Spill Kit: Have a spill kit readily available. The kit should contain an absorbent material suitable for acids (e.g., sand, diatomaceous earth, or universal binders) and a neutralizing agent like soda lime.[6][8]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.
Step 2: Chemical Handling Protocol
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.
-
Avoid Incompatibilities: Keep the acid separated from strong bases, strong oxidants, and metals, as it can react with them.[8]
-
No Contamination: Do not eat, drink, or smoke in the handling area.[3][8]
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors.[12][13]
Step 3: Disposal Plan
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[6] Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.[5]
-
Waste Collection:
-
Collect all waste material, including any contaminated absorbents from spills, in a designated, properly labeled hazardous waste container.[6]
-
The container must be compatible with corrosive materials.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," "Corrosive," and the chemical name "this compound."
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour down the drain.[6]
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the affected skin with plenty of water for at least 15-20 minutes.[3] Seek immediate medical attention as corrosive injuries can be hard to cure.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for 10-15 minutes, holding the eyelids open.[6] Remove contact lenses if possible.[3][5] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] If symptoms persist or in case of doubt, seek medical advice.[6]
-
Ingestion: Rinse the mouth immediately with water.[6] Do NOT induce vomiting.[3][8] Call a physician or poison control center immediately, as there is a danger of perforation of the esophagus and stomach.[6]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an acid-neutralizing absorbent.[6] Collect the material into a suitable container for hazardous waste disposal. Ventilate the affected area.[6]
Process Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | CDN-D-1203-0.1G | LGC Standards [lgcstandards.com]
- 2. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. leelinework.com [leelinework.com]
- 8. ICSC 1334 - BUTYRIC ACID [chemicalsafety.ilo.org]
- 9. lovelandagriproducts.com.au [lovelandagriproducts.com.au]
- 10. itwreagents.com [itwreagents.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. fishersci.com [fishersci.com]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
